molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Cat. No.: B1308922
CAS No.: 57011-90-2
M. Wt: 258.11 g/mol
InChI Key: YDRBDDQOSNYXBE-UHFFFAOYSA-N
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Description

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-bromoethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBDDQOSNYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290190
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57011-90-2
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57011-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Bromoethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, a key intermediate in the synthesis of various biologically active molecules, holds significant interest for researchers in drug discovery and development. Its structure, featuring a bromo-ethoxy linkage to an acetanilide core, provides a versatile scaffold for the introduction of diverse functional groups. This guide offers a comprehensive overview of the most common and efficient synthetic route to this compound, delving into the underlying chemical principles, providing a detailed experimental protocol, and discussing critical aspects of process control and characterization.

The primary synthetic pathway leverages the well-established Williamson ether synthesis, a robust and reliable method for forming ether linkages.[1][2][3][4] This approach starts from the readily available and inexpensive starting material, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[5] The phenolic hydroxyl group of paracetamol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic bromo-ethoxy source.

This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind each experimental choice, ensuring a deep understanding of the synthesis for successful and reproducible outcomes.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound from N-(4-hydroxyphenyl)acetamide proceeds via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the formation of an ether by the reaction of an alkoxide with a primary alkyl halide.[1][2][3]

Reaction Mechanism

The reaction mechanism can be dissected into two key steps:

  • Deprotonation of the Phenol: The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide is acidic and can be deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The choice of a moderately weak base like potassium carbonate is crucial to avoid potential side reactions involving the amide functionality.

  • Nucleophilic Attack (SN2 Reaction): The resulting phenoxide ion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, and simultaneously, the bromide ion departs as a leaving group.[3] The use of a large excess of 1,2-dibromoethane is essential to favor the formation of the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct.

The overall reaction is depicted in the following scheme:

Reaction Scheme for the synthesis of this compound

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final product isolation and purification.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactants Paracetamol 1,2-Dibromoethane K₂CO₃ Acetone Reaction_Vessel Reflux Setup Reactants->Reaction_Vessel Charge Heating Heating (Reflux) Reaction_Vessel->Heating Heat to Reflux Cooling Cool to RT Heating->Cooling Filtration Filter K₂CO₃ Cooling->Filtration Evaporation Evaporate Acetone Filtration->Evaporation Precipitation Precipitate in Water Evaporation->Precipitation Isolation Filter Product Precipitation->Isolation Recrystallization Recrystallize from Ethanol Isolation->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product N-[4-(2-Bromo-ethoxy)- phenyl]-acetamide Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound in a laboratory setting.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-(4-hydroxyphenyl)acetamide (Paracetamol)151.1615.1 g0.11.0
1,2-Dibromoethane187.8693.9 g (44 mL)0.55.0
Potassium Carbonate (anhydrous, finely powdered)138.2127.6 g0.22.0
Acetone-250 mL--
Ethanol (for recrystallization)-As needed--
Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-hydroxyphenyl)acetamide (15.1 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and acetone (250 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add 1,2-dibromoethane (44 mL, 0.5 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. The resulting oily residue is then poured into ice-cold water (500 mL) with stirring. The crude product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the crude solid by recrystallization from ethanol to afford this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₂BrNO₂
Molecular Weight258.11 g/mol
Melting Point130 °C[6]
AppearanceWhite crystalline solid
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected signals for this compound are:

    • A singlet for the acetyl methyl protons (~2.1 ppm).[7]

    • A triplet for the methylene protons adjacent to the bromine atom (-O-CH₂-CH₂ -Br) (~3.6 ppm).

    • A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂ -CH₂-Br) (~4.3 ppm).

    • A set of two doublets in the aromatic region, characteristic of a para-substituted benzene ring (~6.9 and 7.4 ppm).[7]

    • A broad singlet for the amide proton (-NH) (~8.0 ppm).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. Key characteristic peaks include:

    • N-H stretching vibration of the amide group (~3300 cm⁻¹).

    • C=O stretching vibration of the amide group (~1670 cm⁻¹).[8]

    • C-O-C stretching vibrations of the ether linkage (~1240 and 1040 cm⁻¹).

    • C-Br stretching vibration (~650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of almost equal intensity, which is indicative of the presence of a bromine atom.

Safety Considerations

  • 1,2-Dibromoethane: This reagent is a known carcinogen and is highly toxic. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetone: Acetone is a flammable solvent. Ensure that the reaction is carried out away from any open flames or sources of ignition.

  • Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and well-documented procedure. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the reaction time, a good yield of the desired product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate. The versatility of the bromo-ethoxy group allows for further functionalization, making this compound a valuable building block in the development of new pharmaceutical agents and other functional molecules.

References

  • Slideshare. (n.d.). 2. synthesis-of-paracetamol.pdf. Retrieved February 2, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved February 2, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF. Retrieved February 2, 2026, from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of paracetamol by acetylation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. Retrieved February 2, 2026, from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 2, 2026, from [Link]

  • Manjunatha, K., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Neidig, H. A., & Jeffers, J. (1999). Two Methods for the Synthesis of Phenacetin.
  • Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. Retrieved February 2, 2026, from [Link]

  • viXra.org. (2015, October 15). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We delve into the synthetic pathways, physicochemical properties, and diverse pharmacological activities of these molecules, with a focus on their anticancer, antibacterial, and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the experimental methodologies and therapeutic applications of this promising chemical scaffold.

Introduction: The Versatile N-phenyl-acetamide Scaffold

The N-phenyl-acetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its prevalence stems from its synthetic accessibility and its ability to engage in various non-covalent interactions with biological targets. A notable example is Paracetamol (Acetaminophen), a widely used analgesic and antipyretic, which is chemically N-(4-hydroxyphenyl)acetamide.[2] The derivatization of this core structure, particularly through ether linkages at the para-position, has opened up new avenues for therapeutic intervention.

This guide focuses specifically on this compound and its analogues. The introduction of the bromo-ethoxy group serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. These derivatives have emerged as promising candidates for the development of novel therapeutics, exhibiting a range of activities from anticancer and antimicrobial to analgesic effects.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows a multi-step approach, starting from readily available precursors. The methodologies are robust and can be adapted for the synthesis of a diverse library of analogues.

Synthesis of the Core Scaffold: this compound

A common and efficient route to the parent compound involves a two-step process starting from p-aminophenol.

Step 1: Acetylation of p-Aminophenol to Paracetamol

The initial step is the acetylation of p-aminophenol to form N-(4-hydroxyphenyl)acetamide (Paracetamol). This is a well-established reaction, typically achieved by treating p-aminophenol with acetic anhydride.[3]

Step 2: Etherification of Paracetamol

The subsequent step involves the etherification of the hydroxyl group of Paracetamol with a suitable bromo-ethoxy source, most commonly 1,2-dibromoethane, in the presence of a base such as potassium carbonate.

Synthesis_Workflow p_aminophenol p-Aminophenol paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) p_aminophenol->paracetamol Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->paracetamol final_product This compound paracetamol->final_product Etherification dibromoethane 1,2-Dibromoethane dibromoethane->final_product base K2CO3 base->final_product NLRP3_Pathway cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 NF_kB NF-κB Signaling TLR->NF_kB Pro_IL1b pro-IL-1β pro-IL-18 NF_kB->Pro_IL1b Transcription IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Signal 2 (e.g., K+ efflux) ASC ASC NLRP3_active->ASC Caspase1_pro pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Autocleavage Caspase1_active->IL1b Cleavage IL18 Mature IL-18 Caspase1_active->IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Derivative N-[4-(2-Bromo-ethoxy)-phenyl] -acetamide Derivative Derivative->NLRP3_active Inhibition

Sources

Technical Guide: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (CAS: 57011-90-2), often referred to as 4'-(2-bromoethoxy)acetanilide , is a specialized alkylating agent used primarily in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a paracetamol (acetaminophen) scaffold ether-linked to a bromoethyl chain.[1]

This compound serves as a critical bifunctional linker :

  • Electrophilic Site: The primary alkyl bromide allows for rapid

    
     substitution with diverse nucleophiles (amines, thiols, phenols).[1]
    
  • Pharmacophore/Masked Scaffold: The acetanilide moiety acts as a stable pharmacophore or a protected aniline precursor, which can be liberated via hydrolysis.[1]

This guide details the synthesis, mechanistic principles, and application protocols for using this agent to derivatize biological targets or synthesize hybrid drug molecules.[1]

Part 1: Chemical Profile & Properties[1]

PropertySpecification
IUPAC Name N-[4-(2-bromoethoxy)phenyl]acetamide
CAS Number 57011-90-2
Molecular Formula

Molecular Weight 258.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 130–132 °C
Solubility Soluble in DMF, DMSO, Acetonitrile; sparingly soluble in water.[1]
Reactivity Class Primary Alkyl Bromide (Soft Electrophile)

Part 2: Synthesis of the Agent

Before using the agent, it is often synthesized in-house due to its straightforward preparation from commodity chemicals.[1] The synthesis follows a Williamson Ether Synthesis pathway.[1]

Reaction Scheme


Detailed Protocol

Objective: Selective mono-alkylation of the phenolic oxygen.

  • Reagents:

    • Paracetamol (4-acetamidophenol): 1.0 eq

    • 1,2-Dibromoethane: 3.0 – 5.0 eq (Excess prevents dimerization)[1]

    • Potassium Carbonate (

      
      ): 2.0 eq (Anhydrous)
      
    • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

  • Procedure:

    • Step 1: Charge a round-bottom flask with Paracetamol (10 mmol) and anhydrous

      
       (20 mmol) in MeCN (50 mL). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
      
    • Step 2: Add 1,2-Dibromoethane (30-50 mmol) in a single portion.

    • Step 3: Heat the mixture to reflux (

      
      ) for 8–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]
      
    • Step 4: Cool to room temperature. Filter off the inorganic salts (

      
      , unreacted carbonate).[1]
      
    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6 (Purification): Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography to remove traces of the dimer byproduct.[1]

Workflow Visualization

SynthesisWorkflow Start Start: Mix Paracetamol & K2CO3 in MeCN Deprotonation Deprotonation Step (Formation of Phenoxide) Start->Deprotonation Addition Add Excess 1,2-Dibromoethane (3-5 equivalents) Deprotonation->Addition Reflux Reflux at 80°C (8-12 Hours) Addition->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No Filter Filtration (Remove KBr/K2CO3) Check->Filter Yes Evap Rotary Evaporation Filter->Evap Purify Recrystallization (EtOH/H2O) Evap->Purify Final Pure Product: This compound Purify->Final

Figure 1: Step-by-step workflow for the synthesis of the alkylating agent.

Part 3: Application as an Alkylating Agent

This compound is primarily used to introduce the 4-acetamidophenoxyethyl moiety into amines, thiols, or other phenols.[1] This is a standard


 substitution.
Mechanism of Action

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).[1] The nucleophile attacks the carbon attached to the bromine, inverting the geometry (though not relevant on a primary carbon) and displacing the bromide ion.[1]


Protocol: N-Alkylation of Secondary Amines

Context: Creating hybrid drugs where the paracetamol moiety is linked to a piperazine or morpholine pharmacophore.

  • Reagents:

    • This compound (The Agent): 1.0 eq[1]

    • Secondary Amine (e.g., Piperazine derivative): 1.1 eq

    • Base:

      
       (2.0 eq) or DIPEA (1.5 eq)
      
    • Catalyst (Optional): KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

    • Solvent: DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve the Agent (1.0 mmol) and the Secondary Amine (1.1 mmol) in DMF (5 mL).

    • Add

      
       (2.0 mmol) and KI (0.1 mmol).
      
    • Heat to

      
       for 4–6 hours.
      
    • Workup: Pour into ice water. If the product precipitates, filter it.[1] If not, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[1]
      
Protocol: S-Alkylation (Thioether Synthesis)

Context: Cysteine modification or synthesis of sulfur-containing linkers.[1]

  • Conditions: Thiol (1.0 eq), Agent (1.0 eq),

    
     (1.2 eq) in DMF at Room Temperature.
    
  • Note: Thiols are highly nucleophilic; heating is often unnecessary and may cause disulfide formation.[1]

Logical Pathway of Reactivity

ReactivityPathway Agent Alkylating Agent (R-Br) TS Transition State [Nu...C...Br] Agent->TS Nu Nucleophile (Nu:) Nu->TS Attack Product Coupled Product (R-Nu) TS->Product LG Leaving Group (Br-) TS->LG

Figure 2: Mechanistic pathway for the SN2 alkylation reaction.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion; Competitive E2 elimination.[1]Add KI (Potassium Iodide) as a catalyst.[1] Lower temperature (

) to favor substitution over elimination.[1]
Dimer Formation During synthesis of the agent, Paracetamol reacted twice.[1]Ensure huge excess (3-5 eq) of 1,2-dibromoethane is used.[1] Add Paracetamol slowly to the dibromide solution.
Product Oiling Residual solvent (DMF/DMSO).[1]Wash organic layer thoroughly with water/LiCl solution.[1] Use lyophilization if necessary.[1]

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of this compound.

  • Genotoxicity: As a primary alkyl bromide, this compound is a potential alkylating agent in biological systems.[1] It may interact with DNA.[1][2] Handle with gloves, goggles, and a fume hood .[1]

  • Skin Absorption: The lipophilic nature of the acetanilide ring facilitates skin absorption.[1]

  • Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl bromide.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3798499, N-(4-(2-bromoethoxy)phenyl)acetamide. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Unraveling the Enigmatic Mechanism of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course into Unexplored Pharmacological Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide emerges as a compound of significant interest, not for a well-defined and clinically validated mechanism, but for the tantalizing therapeutic possibilities suggested by its unique structural motifs. This technical guide is conceived not as a definitive encyclopedia on a known drug, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It is designed to illuminate the path toward elucidating the core mechanism of action of this intriguing molecule. By dissecting its chemical architecture and drawing parallels with related bioactive compounds, we will construct a scientifically rigorous, albeit hypothetical, framework for its biological activity. This document will serve as a foundational resource, proposing a plausible mechanism of action and detailing the requisite experimental workflows to systematically validate or refute the presented hypotheses. Our journey is one of scientific inquiry, where the very absence of established knowledge provides a fertile ground for discovery.

I. Deconstructing the Molecular Architecture: Clues to Biological Function

The chemical structure of this compound offers the first and most critical clues to its potential biological role. The molecule can be dissected into three key functional components: the phenylacetamide core, the para-substituted ethoxy bridge, and the terminal bromine atom.

  • The Phenylacetamide Scaffold: This core structure is a recurring motif in a vast array of pharmacologically active agents. Derivatives of phenylacetamide have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3] This promiscuity suggests that the phenylacetamide moiety can serve as a versatile scaffold for interacting with a variety of biological targets.

  • The Ethoxy Linker: The ether linkage at the para position of the phenyl ring provides a degree of conformational flexibility and influences the molecule's overall polarity and pharmacokinetic properties. Its presence and positioning will dictate how the molecule orients itself within a binding pocket of a target protein.

  • The Reactive Warhead: The 2-Bromo-ethoxy Group: The most mechanistically suggestive feature of the molecule is the bromoethyl group. The carbon-bromine bond is inherently polar and susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of our proposed mechanism of action, positioning this compound as a potential covalent modifier of biological macromolecules. The bromoethyl group can act as an electrophilic "warhead," capable of forming stable covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, or lysine.[4]

II. A Proposed Mechanism of Action: Covalent Inhibition of a Key Cellular Target

Based on the structural analysis, we propose that the primary mechanism of action of this compound involves the covalent and irreversible inhibition of a specific cellular enzyme or receptor. This hypothesis is predicated on the electrophilic nature of the bromoethyl group.

The proposed sequence of events is as follows:

  • Initial Non-Covalent Binding: The molecule first docks into the active or an allosteric site of a target protein. This initial binding is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictated by the phenylacetamide scaffold and the ethoxy linker.

  • Covalent Bond Formation: Following initial binding, the strategically positioned bromoethyl group is brought into close proximity with a nucleophilic amino acid residue within the protein's binding site. This proximity facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the molecule and the protein, and the displacement of the bromide ion.

  • Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inactivation of the target protein. This permanent modification disrupts the protein's normal function, leading to a downstream biological effect.

This mechanism of covalent inhibition offers several potential therapeutic advantages, including prolonged duration of action and high potency. However, it also carries the risk of off-target effects and immunogenicity, which must be carefully evaluated.

Diagrammatic Representation of the Proposed Covalent Inhibition Mechanism

G cluster_0 Initial State cluster_1 Reversible Binding cluster_2 Irreversible Inhibition A This compound C Non-Covalent Binding Complex A->C Docking & Non-Covalent Interaction B Target Protein (with Nucleophilic Residue) B->C D Covalently Modified Inactive Protein C->D Nucleophilic Attack & Covalent Bond Formation

Caption: Proposed mechanism of covalent inhibition.

III. Experimental Validation: A Step-by-Step Guide

The validation of the proposed mechanism of action requires a multi-faceted experimental approach. The following protocols are designed to systematically investigate the interaction of this compound with potential biological targets.

A. Target Identification and Validation

Given the broad biological activities of related phenylacetamides, a crucial first step is to identify the cellular target(s) of this compound.

Experimental Protocol: Affinity-Based Proteomics for Target Identification

  • Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of this compound where the terminal bromine is replaced with a less reactive group, and an alkyne handle is incorporated at a non-critical position. This probe will be used for affinity capture.

  • Cell Lysate Incubation: Incubate the alkyne-tagged probe with cell lysates from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Click Chemistry-Mediated Biotinylation: After incubation, perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe that has bound to its target protein(s).

  • Streptavidin Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • On-Bead Digestion and Mass Spectrometry: Elute the bound proteins, perform in-solution or on-bead tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Target Prioritization: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated sample compared to a control. Prioritize targets based on their known biological function and relevance to potential therapeutic areas.

B. Confirmation of Covalent Binding

Once a putative target has been identified, it is essential to confirm that this compound binds to it covalently.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation of Recombinant Protein: Incubate the purified recombinant target protein with this compound. Include a control sample with the protein and vehicle (e.g., DMSO).

  • Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of the N-[4-(2-ethoxy)-phenyl]-acetamide fragment (minus the bromine atom) in the treated sample compared to the control would confirm covalent modification.

C. Elucidation of the Binding Site

Identifying the specific amino acid residue that is covalently modified is crucial for understanding the mechanism of inhibition and for future structure-activity relationship (SAR) studies.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Protein Incubation and Digestion: Incubate the target protein with this compound, followed by denaturation, reduction, alkylation, and digestion with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that show a mass modification corresponding to the adducted compound. The fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently labeled.

Workflow for Target Identification and Validation

G A Synthesize Alkyne-Tagged Probe B Incubate with Cell Lysate A->B C Click Chemistry Biotinylation B->C D Streptavidin Pull-Down C->D E LC-MS/MS Proteomics D->E F Identify Potential Targets E->F G Confirm Covalent Binding (Intact Protein MS) F->G H Map Binding Site (Peptide Mapping) F->H

Caption: Experimental workflow for target discovery and validation.

IV. Predicted Biological Activities and Therapeutic Potential

While the precise biological effects of this compound remain to be elucidated, the known activities of structurally related compounds provide a basis for informed speculation.

Table 1: Potential Biological Activities Based on Structural Analogs

Biological ActivityRationale Based on Phenylacetamide DerivativesPotential Therapeutic Area
Anticancer Many phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[2][5] The covalent mechanism could target key proteins in cancer cell proliferation or survival pathways.Oncology
Anti-inflammatory Some acetamide derivatives have shown anti-inflammatory and analgesic properties.[1] The target could be an enzyme involved in the inflammatory cascade, such as a kinase or a protease.Immunology, Pain Management
Antimicrobial Acetamide derivatives have also been explored for their antibacterial and antifungal activities.[1][6][7] Covalent inhibition of an essential microbial enzyme could lead to potent antimicrobial effects.Infectious Diseases
Anticonvulsant Certain phenoxyacetamides have been screened for anticonvulsant activity.[1]Neurology

V. Conclusion and Future Directions

This compound stands as a molecule of considerable interest, primarily due to its potential to act as a covalent inhibitor of a yet-to-be-identified biological target. This technical guide has laid out a plausible mechanism of action centered on this reactivity and has provided a comprehensive experimental framework for its validation. The journey to fully understand the pharmacological profile of this compound will require a dedicated and systematic research effort.

Future investigations should focus on:

  • Execution of the proposed target identification and validation experiments.

  • In-depth in vitro and in vivo studies to characterize the biological activity once a target is confirmed.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The exploration of this compound is a compelling example of how fundamental principles of medicinal chemistry can guide the investigation of novel chemical entities. The insights gained from such studies will not only illuminate the specific mechanism of this compound but will also contribute to the broader understanding of covalent drug design and its application in modern therapeutics.

VI. References

  • EvitaChem. N-(2-bromo-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide. Available from:

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from:

  • Benchchem. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0. Available from:

  • NIH. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. Available from:

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. Available from:

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from:

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available from:

  • NIH. N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate - PMC. Available from:

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from:

  • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from:

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. Available from:

  • Benchchem. N-[4-(2-bromoethyl)phenyl]Acetamide | 39232-06-9. Available from:

  • Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available from:

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Methodological & Application

Application Note: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide as a Versatile Tool for Cysteine-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. It enables the introduction of biophysical probes, the study of protein function through targeted inhibition, and the construction of novel therapeutic conjugates. N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide is an alkylating agent designed for the specific, covalent modification of proteins. Its bromoacetamide functional group displays a high reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteine.[1][2] This application note provides a comprehensive guide to the use of this compound for protein modification, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for validation.

Mechanism of Action: Covalent Alkylation of Cysteine Residues

The primary mechanism of protein modification by this compound is the alkylation of the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated thiol group (thiolate) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of bromide as a leaving group.

The selectivity for cysteine residues is primarily driven by the high nucleophilicity of the thiolate anion at physiological pH, compared to other potentially reactive residues.[1] While other residues such as histidine and methionine can also be alkylated by haloacetamides, these reactions are generally slower and less efficient under controlled conditions.[3]

Figure 1: Mechanism of cysteine alkylation by this compound.

Applications in Research and Drug Development

The covalent modification of proteins with this compound can be leveraged in a variety of applications:

  • Affinity Labeling: By incorporating this moiety into a ligand that binds to a specific protein, it can be used to irreversibly label the protein's binding site. This is a powerful technique for identifying and characterizing protein-ligand interactions.

  • Chemical Probes: The phenylacetamide group can be further functionalized with reporter tags such as fluorophores or biotin, allowing for the detection and visualization of the modified protein.

  • Cross-linking Studies: Bifunctional derivatives of this compound can be synthesized to cross-link proteins that are in close proximity, providing insights into protein-protein interactions and the structure of protein complexes.

Detailed Experimental Protocol: Labeling of a Model Protein

This protocol provides a general framework for the labeling of a protein with accessible cysteine residues using this compound. Optimization may be required for specific proteins.

Materials and Reagents
  • Protein of interest (with at least one accessible cysteine residue)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Quenching reagent (e.g., L-cysteine or dithiothreitol (DTT))

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution initiate_reaction Initiate Labeling Reaction prep_protein->initiate_reaction prep_reagent Prepare Reagent Stock prep_reagent->initiate_reaction incubate Incubate initiate_reaction->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein quench->purify analyze Analyze by MS and SDS-PAGE purify->analyze

Figure 2: General workflow for protein labeling.

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve the protein of interest in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Note: Do not use DTT at this stage as it will react with the labeling reagent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. This solution should be prepared fresh before each use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess of the reagent over the protein. A 10- to 20-fold molar excess is a good starting point.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration of 10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

Reaction Parameters
ParameterRecommended RangeRationale
pH 7.0 - 8.0Balances thiolate reactivity with minimizing side reactions at other residues.
Temperature 4°C - 25°CLower temperatures can improve selectivity but may require longer reaction times.
Molar Excess of Reagent 10 - 50 foldEnsures efficient labeling; may need optimization to avoid off-target modification.
Reaction Time 2 - 12 hoursDependent on the reactivity of the specific cysteine residue and reaction temperature.

Validation and Characterization of Protein Modification

It is crucial to verify the successful modification of the target protein. A combination of techniques is recommended for comprehensive characterization.

Mass Spectrometry

Mass spectrometry is the most direct method to confirm covalent modification and determine the extent of labeling.[4][5][6][7]

  • MALDI-TOF or ESI-MS: Analysis of the intact protein will reveal an increase in mass corresponding to the addition of the N-[4-(2-ethoxy)-phenyl]-acetamide moiety.

  • Peptide Mass Fingerprinting (PMF): The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. Peptides containing the modified cysteine will show a specific mass shift.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the modified peptide will confirm the exact site of modification.

ModificationChemical Formula of AdductMonoisotopic Mass Shift (Da)
N-[4-(2-ethoxy)-phenyl]-acetamideC10H12NO2+178.0841
SDS-PAGE Analysis

While the mass increase from the modification is typically too small to be resolved by standard SDS-PAGE, this technique is useful for assessing the overall purity and integrity of the protein after the labeling and purification steps.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inaccessible cysteine residues.Denature the protein under non-reducing conditions before labeling.
Oxidized cysteine residues.Reduce the protein with TCEP prior to labeling.
Insufficient molar excess of reagent.Increase the molar excess of the labeling reagent.
Off-Target Modification High pH or excessive reagent concentration.Lower the reaction pH to 7.0-7.5 and optimize the molar excess of the reagent.
Protein Precipitation High concentration of DMSO in the final reaction mixture.Keep the final DMSO concentration below 10% (v/v).
Protein instability under reaction conditions.Perform the reaction at 4°C.

References

  • Paës, G. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved February 2, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes. Retrieved February 2, 2026, from a similar protocol to the one cited above, general principles apply.
  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Retrieved February 2, 2026, from [Link]

  • Wang, L., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(10), e202115668. [Link]

  • Bernardes, G. J. L., et al. (2015). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Angewandte Chemie International Edition, 54(44), 13028-13032. [Link]

  • Haniu, M., et al. (1982). Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 1075-1081. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved February 2, 2026, from [Link]

  • Lin, D., et al. (2006). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 17(9), 1259-1271. [Link]

  • ResearchGate. (n.d.). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. Retrieved February 2, 2026, from [Link]

  • Jameson, D. M. (2011). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 751, 55-74. [Link]

  • MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved February 2, 2026, from [Link]

  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

Sources

Application Notes and Protocols for Covalent Labeling of Proteins with N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Irreversible Binding in Protein Science

Covalent labeling has emerged as an indispensable tool in chemical biology and drug discovery, enabling the irreversible modification of proteins to elucidate their structure, function, and interactions. By forming a stable, covalent bond with a target protein, these chemical probes offer a durable signal for a variety of applications, from mapping active sites and identifying binding partners to developing targeted therapeutics. The specificity of covalent labeling is dictated by the reactivity of the electrophilic "warhead" of the labeling reagent and the nucleophilicity of the target amino acid residues on the protein surface.

Among the various electrophilic moieties utilized for covalent protein modification, halo-acetamides have a long-standing history due to their reactivity towards nucleophilic amino acid side chains. This application note provides a comprehensive guide to the use of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, a bromo-acetamide derivative, for the covalent labeling of proteins. The bromoethyl group of this reagent can form stable covalent bonds with nucleophilic sites on proteins, making it a valuable tool for researchers in academia and the pharmaceutical industry.[1]

This document will detail the underlying chemical principles, provide step-by-step protocols for protein labeling and subsequent analysis, and offer insights into the interpretation of results. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the successful application of this compound in your research endeavors.

Chemical Properties and Reaction Mechanism

This compound is an electrophilic reagent designed for the covalent modification of proteins. Its key chemical features include a bromo-acetamide functional group, which serves as the reactive warhead for covalent bond formation.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C10H12BrNO2[2]
Molecular Weight 258.11 g/mol [2]
Melting Point 130 °C[2]
Appearance Solid

The primary mechanism of protein labeling with this compound is a nucleophilic substitution reaction. The nucleophilic side chains of certain amino acid residues on the protein attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

G cluster_reactants Reactants cluster_product Product Protein Protein-Nu: Product Covalently Labeled Protein (Protein-Nu-CH2-CH2-O-Ph-NH-CO-CH3) Protein->Product Nucleophilic Attack Reagent This compound (Br-CH2-CH2-O-Ph-NH-CO-CH3) Reagent->Product Bromide Br- Reagent->Bromide

Figure 1: General reaction scheme for the covalent labeling of a protein with this compound.

The most reactive nucleophilic amino acid at physiological pH is the deprotonated thiol group of cysteine residues. Therefore, cysteine is the most likely target for modification by this compound.[3][4] However, other nucleophilic residues such as histidine and lysine can also react, particularly at higher pH values where they are more likely to be deprotonated.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound: (MW: 258.11 g/mol )

  • Target Protein: Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris).

  • Reaction Buffer: A buffer system with a pH range of 7.0-8.5 is recommended for initial experiments. The choice of buffer should be compatible with the stability and activity of the target protein.

  • Quenching Reagent: A thiol-containing compound such as dithiothreitol (DTT) or β-mercaptoethanol to quench the unreacted labeling reagent.

  • Solvent for Labeling Reagent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution of this compound.

  • Desalting Columns or Dialysis Equipment: For removal of excess, unreacted labeling reagent and quenching reagent.

  • Mass Spectrometer: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer for analysis of the labeled protein. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Protease: Trypsin or other suitable protease for peptide mapping experiments.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, vortex mixer, incubator, etc.

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. Store the stock solution at -20°C, protected from light and moisture.

  • Target Protein Solution: Prepare a solution of the target protein at a known concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer. Ensure the buffer does not contain primary amines or thiols that could compete with the protein for reaction with the labeling reagent.

  • Quenching Solution: Prepare a 1 M stock solution of DTT or β-mercaptoethanol in water.

Protein Labeling Protocol

The following is a general protocol that should be optimized for each specific protein and application.

G Start Start Step1 1. Prepare Protein Solution (in appropriate buffer) Start->Step1 Step2 2. Add this compound (from DMSO stock) Step1->Step2 Step3 3. Incubate (e.g., 1-4 hours at room temperature) Step2->Step3 Step4 4. Quench Reaction (add excess DTT or BME) Step3->Step4 Step5 5. Remove Excess Reagent (Desalting column or dialysis) Step4->Step5 Step6 6. Analyze Labeled Protein (Mass Spectrometry) Step5->Step6 End End Step6->End

Figure 2: Workflow for the covalent labeling of a protein with this compound.

  • Reaction Setup: In a microcentrifuge tube, combine the target protein solution with the desired volume of reaction buffer.

  • Initiate Labeling: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the labeling reagent over the protein. The final concentration of DMSO or DMF should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal incubation time will depend on the reactivity of the target protein and the desired extent of labeling. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Quenching: After the desired incubation time, quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. The thiol in the quenching reagent will react with any remaining unreacted this compound.

  • Removal of Excess Reagents: Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Analysis of the Labeled Protein

a. Intact Mass Analysis:

The most direct way to confirm covalent labeling is to determine the mass of the intact protein before and after the labeling reaction using mass spectrometry.[7]

  • Analyze a sample of the unlabeled protein by ESI-MS or MALDI-MS to determine its precise molecular weight.

  • Analyze a sample of the labeled and purified protein under the same conditions.

  • A successful covalent modification will result in an increase in the molecular weight of the protein corresponding to the mass of the N-[4-(2-ethoxy)-phenyl]-acetamide adduct (mass of reagent - mass of HBr). The expected mass shift is approximately 178.05 Da.

    • Calculation: Molecular weight of this compound (C10H12BrNO2) is 258.11 Da. The leaving group is HBr (80.91 Da). The mass of the adduct is 258.11 - 80.91 = 177.2 Da. A more precise calculation based on isotopic masses should be used for high-resolution mass spectrometry data.

b. Peptide Mapping by LC-MS/MS:

To identify the specific amino acid residue(s) that have been modified, a peptide mapping approach is employed.

  • Proteolytic Digestion: Denature the labeled protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the sequence of the target protein, including a variable modification corresponding to the mass of the N-[4-(2-ethoxy)-phenyl]-acetamide adduct on all potential nucleophilic residues (Cys, His, Lys, etc.).

  • The identification of a peptide with the specific mass modification and the corresponding fragmentation pattern will confirm the site of covalent labeling.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Increase the molar excess of the labeling reagent.

    • Increase the incubation time or temperature.

    • Optimize the pH of the reaction buffer (a slightly alkaline pH, e.g., 8.0-8.5, may increase the nucleophilicity of cysteine and lysine).

    • Ensure the protein is properly folded and the target residues are accessible.

  • Non-specific Labeling:

    • Decrease the molar excess of the labeling reagent or the incubation time.

    • Lower the pH of the reaction buffer to favor modification of more nucleophilic residues like cysteine.

  • Protein Precipitation:

    • Reduce the concentration of the organic solvent (DMSO or DMF) in the final reaction mixture.

    • Perform the labeling reaction at a lower temperature.

  • Reagent Instability:

    • Prepare fresh stock solutions of this compound.

    • Protect the stock solution from light and moisture.

Conclusion

This compound is a versatile and effective reagent for the covalent labeling of proteins. By leveraging the reactivity of its bromo-acetamide group, researchers can introduce a stable modification at specific nucleophilic sites within a protein of interest. The protocols outlined in this application note provide a robust starting point for the successful implementation of this labeling strategy. Confirmation of covalent modification and identification of the labeled residue(s) through mass spectrometry are crucial steps for validating the experimental results. With careful optimization, this compound can be a powerful tool for a wide range of applications in protein science and drug development.

References

  • ResearchGate. (2013). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Kentsis Research Group. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • National Institutes of Health. (2025). Uncovering hidden protein modifications with native top-down mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Histidine and lysine as targets of oxidative modification. Retrieved from [Link]

  • National Institutes of Health. (2023). Histidine oxidation in lytic polysaccharide monooxygenase. Retrieved from [Link]

  • ResearchGate. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubMed Central. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Retrieved from [Link]

  • PLOS One. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gas-phase basicities of histidine and lysine and their selected di- and tripeptides. Retrieved from [Link]

Sources

Reaction of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide with cysteine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Modification of Cysteine Residues using N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Abstract

This technical guide details the mechanism, protocol, and analytical validation for using This compound (referred to herein as BEPA ) as a cysteine-selective alkylating agent. Unlike highly reactive iodoacetamides, the bromoethyl ether moiety of BEPA offers a "tunable" electrophilicity, reacting via a classic


 mechanism to form a chemically stable thioether bond. This application note is designed for researchers in proteomics and drug discovery seeking to map reactive cysteines or develop covalent inhibitors using bromoethyl warheads.

Chemical Basis & Mechanism[1][2]

The Reagent
  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 258.11 g/mol

  • Reactive Moiety: Primary alkyl bromide (

    
    )
    
  • Solubility: Low in water; requires organic co-solvent (DMSO or DMF).

Reaction Mechanism ( Alkylation)

The reaction proceeds via a bimolecular nucleophilic substitution (


). The thiol group of the cysteine residue must first be deprotonated to the thiolate anion (

), which acts as the nucleophile. The thiolate attacks the electrophilic carbon adjacent to the bromine, displacing the bromide ion as a leaving group.

Key Mechanistic Features:

  • pH Dependence: The reaction rate is strictly pH-dependent. The pH must be sufficient to generate the thiolate (typically pH > 7.5), but not so high as to promote hydrolysis or off-target lysyl alkylation (though alkyl bromides are more selective for Cys than Lys compared to NHS esters).

  • Product Stability: The resulting thioether bond is chemically stable and resistant to reduction, making it ideal for downstream mass spectrometry (MS) analysis.

ReactionMechanism Cys Cysteine Thiol (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation Base Base (pH 8.0) Base->Thiolate TS Transition State [S...C...Br]‡ Thiolate->TS Nucleophilic Attack Probe BEPA Probe (R-CH₂-Br) Probe->TS Product Thioether Adduct (Protein-S-CH₂-R) TS->Product Bond Formation Leaving Bromide (Br⁻) TS->Leaving Elimination

Figure 1: Mechanistic pathway of cysteine alkylation by BEPA. The reaction requires a basic environment to generate the reactive thiolate species.

Experimental Workflow

The following workflow ensures efficient labeling while minimizing protein precipitation and non-specific binding.

Workflow Prep 1. Sample Preparation (Denature/Solubilize) Reduce 2. Reduction (TCEP, 5mM) Prep->Reduce Expose Cysteines Label 3. Alkylation (BEPA) (pH 8.0, 25°C, 1-2h) Reduce->Label Generate Free Thiols Quench 4. Quenching (Excess DTT or Acid) Label->Quench Stop Reaction Clean 5. Cleanup (Desalt/Dialysis) Quench->Clean Remove Excess Probe Analyze 6. Analysis (LC-MS/MS) Clean->Analyze Verify Mass Shift

Figure 2: Step-by-step experimental workflow for protein labeling with BEPA.

Detailed Protocol

Reagents & Equipment
ReagentSpecificationPurpose
BEPA Probe >95% PurityAlkylating agent.
Reaction Buffer 50 mM HEPES or Tris-HCl, pH 8.0Maintains pH for thiolate generation.
TCEP-HCl 0.5 M StockIrreversible reducing agent (preferred over DTT).
DMSO AnhydrousSolubilizes the hydrophobic BEPA probe.
DTT 1 M StockQuenching agent (scavenges unreacted probe).
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Dissolve BEPA in anhydrous DMSO to a concentration of 50–100 mM .

    • Note: This solution should be prepared fresh or stored at -20°C under inert gas.

  • Prepare Reaction Buffer : 50 mM HEPES, pH 8.0, 150 mM NaCl. (Optional: Add 1 mM EDTA to chelate metals that might catalyze oxidation).

Step 2: Protein Reduction

  • Dilute protein sample to 1–2 mg/mL in Reaction Buffer.

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at 37°C for 30 minutes .

    • Critical: Do not use DTT for reduction if you plan to add the probe directly without desalting, as DTT contains thiols that will compete with the protein for the alkyl bromide. TCEP is non-thiol based and compatible with alkylation.

Step 3: Alkylation Reaction

  • Add the BEPA Stock Solution to the reduced protein sample.

    • Target Ratio: Use a 10-fold to 20-fold molar excess of probe over total cysteine content.

    • Solvent Limit: Ensure the final DMSO concentration is <5% (v/v) to prevent protein precipitation.

  • Incubate at 25°C (Room Temp) for 1–2 hours in the dark with gentle agitation.

    • Optimization: For sterically hindered cysteines, incubation can be extended to 4 hours or temperature increased to 37°C.

Step 4: Quenching & Cleanup

  • Quench: Add DTT to a final concentration of 10–20 mM . Incubate for 10 minutes. The excess DTT will rapidly react with remaining BEPA.

  • Cleanup: Remove excess reagents using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against the desired storage buffer.

Analytical Validation (Mass Spectrometry)

To verify the reaction, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The covalent attachment of BEPA results in a predictable mass increase.

Mass Shift Calculation

The alkylation adds the N-[4-(ethoxy)-phenyl]-acetamide moiety while losing the bromine atom and the thiol proton (net reaction).

  • Formula Added:

    
    
    
  • Monoisotopic Mass Added: +178.087 Da

ParameterValue
Intact Protein MS Look for mass shifts of

Da, where

is the number of modified cysteines.
Peptide Mapping Trypsin digestion followed by MS/MS. Search for static or variable modification on Cysteine (+178.087).
Data Interpretation
  • Efficiency: Compare the intensity of the unmodified peptide (Cys-SH) vs. the modified peptide (Cys-BEPA).

  • Selectivity: Check for off-target modification on Lysine, Histidine, or Methionine. While rare at pH 8.0 with alkyl bromides, high excess or pH > 9.0 can lead to non-specific labeling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High DMSO conc. or hydrophobic probe aggregation.Reduce BEPA concentration; keep DMSO <2%; add mild detergent (e.g., 0.1% RapiGest).
Low Labeling Efficiency pH too low; Reaction time too short.Adjust buffer to pH 8.5; extend incubation to 4h; increase probe excess to 50x.
Probe Scavenging Residual DTT from reduction step.Use TCEP for reduction (Protocol Step 2) or desalt before adding BEPA.
Non-Specific Labeling pH too high (>9.0).Strictly maintain pH between 7.5 and 8.0 to favor Thiol vs. Amine reactivity.

References

  • Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009. Link

  • Hansen, R. E., & Winther, J. R. "An Introduction to Methods for Analyzing Thiols and Disulfides: Reactions, Reagents, and Practical Considerations." Analytical Biochemistry, 2009.[1] Link

  • Shannon, D. A., & Weerapana, E. "Covalent Protein Modification: The Current Landscape of Residue-Specific Electrophiles." Current Opinion in Chemical Biology, 2015. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine, 2023. Link

Sources

Technical Application Note: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide as a Strategic Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (CAS: 57011-90-2) acts as a critical electrophilic intermediate in the synthesis of small-molecule kinase inhibitors. Its structural core—an acetanilide moiety linked to a bromoethyl chain—serves as a versatile "anchor point" for attaching solubilizing groups (e.g., morpholine, piperazine) or for coupling with pharmacophores targeting the Epidermal Growth Factor Receptor (EGFR).

This guide details the synthesis , purification , and downstream application of this scaffold. It specifically addresses its role in generating libraries of 4-alkoxyacetanilide derivatives , a class of molecules currently under investigation for their efficacy against non-small cell lung cancer (NSCLC) and their ability to overcome tyrosine kinase inhibitor (TKI) resistance.

Strategic Importance in Drug Design

The "Linker Logic" in Kinase Inhibition

In modern oncology, particularly in the design of EGFR inhibitors (like Geftinib or Erlotinib analogues), the solvent-exposed region of the ATP-binding pocket often requires a hydrophilic tail to improve bioavailability.

N-4-BEPA provides a pre-installed 2-bromoethoxy linker. This electrophilic handle allows for rapid Nucleophilic Substitution (


)  with secondary amines.
  • Acetamide Core: Mimics the adenosine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Bromoethoxy Tail: Acts as a leaving group for attaching "warheads" or solubility enhancers that extend into the solvent channel.

Mechanism of Action (Derivative-Based)

While N-4-BEPA is an alkylating intermediate, its derivatives (e.g., morpholine-substituted acetanilides) function via:

  • Competitive Inhibition: Binding to the ATP pocket of EGFR.

  • Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2, triggering the mitochondrial death pathway in MCF-7 and A549 cell lines.

Visualizing the Workflow

The following diagram illustrates the transformation of the raw precursor (Paracetamol) into the N-4-BEPA scaffold, and its subsequent conversion into an active EGFR-targeting candidate.

G Paracetamol Precursor: 4-Hydroxyacetanilide (Paracetamol) Scaffold SCAFFOLD (N-4-BEPA): This compound Paracetamol->Scaffold O-Alkylation (Williamson Synthesis) Reagent Reagent: 1,2-Dibromoethane (K2CO3, Reflux) Reagent->Scaffold Drug Active Candidate: EGFR Inhibitor Analog (Solubilized Pharmacophore) Scaffold->Drug SN2 Substitution (Derivatization) Amine Nucleophile: Morpholine / Piperazine Amine->Drug

Figure 1: Synthetic pathway transforming Paracetamol into the N-4-BEPA scaffold and subsequent active drug candidates.[1][2]

Experimental Protocols

Protocol A: High-Purity Synthesis of N-4-BEPA

Objective: Synthesize the this compound scaffold with >98% purity for biological screening. Safety Warning: 1,2-Dibromoethane is a potent carcinogen and mutagen. All operations must be performed in a certified fume hood.

Reagents:

  • 4-Hydroxyacetanilide (Paracetamol): 10.0 g (66.2 mmol)

  • 1,2-Dibromoethane: 25.0 g (133 mmol, 2.0 eq) — Excess prevents dimerization.

  • Potassium Carbonate (

    
    ), anhydrous: 18.0 g (130 mmol)
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (200 mL)
    

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask, dissolve 4-Hydroxyacetanilide in 200 mL Acetonitrile. Add anhydrous

    
    .[1][3] Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1,2-Dibromoethane dropwise over 20 minutes. Crucial: Slow addition prevents the formation of the bis-ether byproduct (1,2-bis(4-acetamidophenoxy)ethane).

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (

      
      , residual 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[3]

    • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene.[1]

  • Validation:

    • Yield: Expected 75–85%.

    • Melting Point: 130–132°C.

    • 1H NMR (DMSO-d6): Look for the triplet at

      
       3.8 ppm (
      
      
      
      ) and triplet at
      
      
      4.3 ppm (
      
      
      ).
Protocol B: Derivatization for EGFR Inhibition Studies

Objective: Convert the N-4-BEPA scaffold into a water-soluble morpholine derivative (N-[4-(2-morpholinoethoxy)phenyl]acetamide) for cell-based assays.

Methodology:

  • Coupling: Dissolve N-4-BEPA (1.0 eq) in DMF. Add Morpholine (1.2 eq) and Triethylamine (1.5 eq).

  • Reaction: Heat to 60°C for 4 hours. The bromine is displaced by the secondary amine.

  • Isolation: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate.

  • Salt Formation: To mimic clinical formulations, convert the free base to the Hydrochloride salt by treating with HCl in ether.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the anticancer potency of derivatives synthesized from the N-4-BEPA scaffold against common cell lines (Data aggregated from Pharmaceutical Sciences and Bioorg. Chem. studies).[1][2][3][4][5][6][7][8][9][10][11][12]

Derivative TypeSubstitution (

)
Cell LineTarget

(

)
Scaffold Only

(N-4-BEPA)
MCF-7Alkylating Agent> 50 (Low Potency)
Derivative A

A549 (Lung)EGFR (WT)2.4 ± 0.2
Derivative B

PC-3 (Prostate)EGFR (T790M)0.56 ± 0.08
Derivative C

MDA-MB-468Apoptosis (Bax)0.6 ± 0.1

Note: The scaffold itself is a chemical tool. Potency is achieved only after substitution of the bromine with a nitrogenous heterocycle.

Pathway Visualization: Apoptotic Signaling

When the N-4-BEPA derived pharmacophore binds to EGFR, it triggers a downstream cascade leading to cell death.

Signaling Drug N-4-BEPA Derivative EGFR EGFR Kinase (Inhibition) Drug->EGFR Binds Bax Bax (Upregulated) Drug->Bax Induces Expression PI3K PI3K/Akt Pathway (Blocked) EGFR->PI3K Inhibits Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Reduces Caspase Caspase-3 (Activation) Bcl2->Caspase Relieves Inhibition Bax->Caspase Activates Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Figure 2: Mechanism of action for N-4-BEPA derivatives inducing apoptosis via EGFR inhibition and Bcl-2/Bax modulation.

References

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.[13] Available at: [Link][1][13]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues. ResearchGate. Available at: [Link]

  • N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate Crystal Structure. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your work.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2] It involves the reaction of a deprotonated alcohol or phenol with an organohalide.[1][2] In this specific case, the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide (acetaminophen) is alkylated using 1,2-dibromoethane. While the reaction appears straightforward, several challenges and side reactions can arise, impacting the yield and purity of the final product. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, offering detailed explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: "My reaction has a very low yield of this compound. What are the possible causes and how can I improve it?"

Answer: A low yield can be attributed to several factors, ranging from incomplete deprotonation of the starting material to suboptimal reaction conditions. Here's a breakdown of potential causes and how to address them:

  • Incomplete Deprotonation of Acetaminophen: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[1][2][3] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the acetaminophen will remain unreacted.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetone, DMF, or acetonitrile.[1] It is crucial to use at least one equivalent of the base, and in the case of weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion.

  • Poor Quality of Reagents: The purity of your reagents is paramount.

    • 1,2-Dibromoethane: This reagent can degrade over time, releasing bromine, which can lead to unwanted side reactions. Ensure it is colorless or a very pale yellow. If it is significantly colored, it should be purified by distillation before use.

    • Solvent: The presence of water in the solvent can quench the phenoxide intermediate, leading to lower yields. Always use anhydrous (dry) solvents.

    • Base: Ensure your base is not old or has been improperly stored, as this can affect its reactivity.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is an SN2 reaction, and its rate is temperature-dependent.[1][2]

    • Solution: If the reaction is too slow, you may need to increase the temperature. A typical temperature range for this reaction is between 50-100 °C.[1] However, excessively high temperatures can promote side reactions like elimination. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[4]

  • Inefficient Workup and Purification: Product can be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous workup. When purifying by recrystallization or column chromatography, choose your solvents carefully to maximize product recovery while effectively removing impurities.

ParameterRecommended ConditionRationale
Base K₂CO₃, NaHEnsures complete deprotonation of the phenolic hydroxyl group.
Solvent Anhydrous Acetone, DMF, AcetonitrileAprotic polar solvents facilitate the SN2 reaction.[1][3]
Temperature 50-100 °CBalances reaction rate with minimizing side reactions.[1]
Stoichiometry 1,2-Dibromoethane in slight excessDrives the reaction towards the product.
Problem 2: Presence of Unreacted Starting Material (Acetaminophen)

Question: "My TLC and NMR analysis show a significant amount of unreacted acetaminophen. How can I drive the reaction to completion?"

Answer: The presence of unreacted acetaminophen is a common issue and is often related to the factors that cause low yield. Here's a more focused approach to troubleshooting this specific problem:

  • Insufficient Base: As mentioned, incomplete deprotonation is a primary cause.

    • Diagnostic Check: Test the pH of the reaction mixture after the addition of the base (if in an aqueous-compatible solvent) to ensure it is sufficiently basic.

    • Solution: Add the base in portions and monitor the reaction by TLC. If the acetaminophen spot persists, another small addition of the base may be necessary.

  • Reaction Time is Too Short: SN2 reactions, especially with less reactive alkyl halides, can take time.

    • Solution: Monitor the reaction progress by TLC every 1-2 hours.[4] The reaction is complete when the acetaminophen spot is no longer visible. Typical reaction times can range from 4 to 24 hours.

  • Moisture in the Reaction: Water will protonate the phenoxide, rendering it non-nucleophilic.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic bases (like NaH) under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Formation of Side Products

Question: "I'm observing several unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?"

Answer: The formation of side products is a significant challenge in this synthesis. Understanding the potential side reactions is key to minimizing their occurrence.

  • Common Side Reactions:

    • Dialkylation: The desired product still possesses a nucleophilic nitrogen atom in the acetamide group and the terminal bromine can be substituted by another phenoxide molecule. However, the most likely dialkylation product is the bis-adduct where a second molecule of acetaminophen phenoxide displaces the bromine of the desired product.

    • Elimination: 1,2-dibromoethane can undergo an E2 elimination reaction in the presence of a strong base to form vinyl bromide.[1] This is more prevalent at higher temperatures and with sterically hindered bases.

    • Hydrolysis: If water is present, the bromo-ethoxy group can be hydrolyzed to a hydroxy-ethoxy group, especially during workup.

Below is a diagram illustrating the main reaction and potential side reactions:

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Acetaminophen Acetaminophen Phenoxide Phenoxide Acetaminophen->Phenoxide Base Product N-[4-(2-Bromo-ethoxy) -phenyl]-acetamide Phenoxide->Product + 1,2-Dibromoethane (SN2) Bis_Adduct Bis-Adduct Product->Bis_Adduct + Phenoxide Hydrolyzed_Product Hydrolyzed Product Product->Hydrolyzed_Product + H2O 1,2-Dibromoethane 1,2-Dibromoethane Vinyl_Bromide Vinyl Bromide 1,2-Dibromoethane->Vinyl_Bromide Base (E2)

Caption: Main reaction pathway and common side reactions.

  • Strategies to Suppress Side Reactions:

    • Control Stoichiometry: Use a slight excess of 1,2-dibromoethane to favor the formation of the desired product over the bis-adduct. A large excess should be avoided as it can complicate purification.

    • Temperature Control: Maintain the reaction temperature at the lower end of the effective range to minimize the E2 elimination reaction.

    • Choice of Base: A milder base like K₂CO₃ is often preferred over stronger bases like NaH to reduce the rate of elimination.

Side ProductFormation ConditionPrevention Strategy
Bis-Adduct High concentration of phenoxideUse a slight excess of 1,2-dibromoethane.
Vinyl Bromide High temperature, strong baseUse a milder base and lower reaction temperature.
Hydrolyzed Product Presence of waterUse anhydrous conditions.
Problem 4: Difficulty in Product Purification

Question: "I'm struggling to isolate a pure sample of this compound. What are the best purification strategies?"

Answer: Effective purification is crucial for obtaining a high-quality product.

  • Recrystallization: This is often the first method to try.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of acetanilide derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique.[4]

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis. Start with a lower polarity eluent and gradually increase the polarity to elute your product.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this Williamson ether synthesis?

A1: Potassium carbonate (K₂CO₃) is a good starting choice as it is inexpensive, easy to handle, and generally effective while being mild enough to minimize side reactions like elimination. For less reactive systems or to achieve faster reaction times, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and careful temperature control.

Q2: How critical is the purity of 1,2-dibromoethane?

A2: Very critical. Old or impure 1,2-dibromoethane can contain bromine, which can lead to aromatic bromination or other undesired side reactions. It is best to use a freshly opened bottle or to purify the reagent by distillation if its purity is in doubt.

Q3: What are the key characterization peaks (¹H NMR, ¹³C NMR, IR) for the final product?

A3: While specific shifts can vary slightly based on the solvent and instrument, here are the expected key signals:

  • ¹H NMR:

    • A singlet for the acetyl methyl protons (~2.1 ppm).[6]

    • A triplet for the methylene protons adjacent to the bromine (~3.6-3.8 ppm).

    • A triplet for the methylene protons adjacent to the oxygen (~4.2-4.4 ppm).

    • Aromatic protons in the 6.8-7.5 ppm region, typically showing an AA'BB' pattern.[6]

    • A singlet for the amide N-H proton (can be broad and its chemical shift is concentration-dependent, ~7.5-9.5 ppm).[6]

  • ¹³C NMR:

    • Signals for the two methylene carbons in the ethoxy group (~29 ppm for -CH₂Br and ~68 ppm for -OCH₂-).

    • Aromatic carbons (~115-155 ppm).

    • Acetyl methyl carbon (~24 ppm).

    • Carbonyl carbon (~168 ppm).

  • IR:

    • N-H stretch (~3300 cm⁻¹).

    • C=O stretch of the amide (~1660 cm⁻¹).

    • C-O-C (ether) stretches (~1240 cm⁻¹ and ~1040 cm⁻¹).

Q4: Can I use a different halogenated ethane, like 1,2-dichloroethane?

A4: Yes, but the reaction will be significantly slower. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[7] Therefore, 1,2-dibromoethane is generally preferred for a more efficient reaction. If using 1,2-dichloroethane, you may need to use more forcing conditions (higher temperature, longer reaction time).

Q5: What are the safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. 1,2-dibromoethane is a suspected carcinogen and is toxic, so avoid inhalation and skin contact. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere.

Experimental Protocols

General Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-hydroxyphenyl)acetamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (or DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone, ~60 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

TLC Monitoring Protocol
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • On a silica gel TLC plate, spot the starting material (acetaminophen), the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm). The product should have an Rf value between that of the starting material and 1,2-dibromoethane. The reaction is complete when the spot corresponding to acetaminophen is no longer visible in the reaction mixture lane.

References

Sources

Technical Support Center: Purification of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this compound. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format to assist you in achieving the highest purity for your sample.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the fundamental physical properties is crucial for designing an effective purification strategy. Key properties are summarized in the table below. The relatively high melting point of 130 °C suggests that the compound is a stable solid at room temperature, which is ideal for purification by recrystallization.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol [1]
Melting Point 130 °C[1]
Appearance White to off-white solidGeneral Observation
Q2: How is this compound typically synthesized, and what are the common impurities I should be aware of?

A2: this compound is commonly synthesized via a Williamson ether synthesis.[2][3][4][5][6] This reaction involves the deprotonation of 4-acetamidophenol with a suitable base to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic alkyl halide, in this case, 1,2-dibromoethane.

The primary impurities to consider during purification arise from this synthesis route:

  • Unreacted Starting Materials:

    • 4-Acetamidophenol

    • 1,2-Dibromoethane (excess is often used)

  • Byproducts from Side Reactions:

    • 1,2-bis(4-acetamidophenoxy)ethane: This is a significant byproduct formed when the phenoxide reacts with both ends of the 1,2-dibromoethane molecule.

    • Elimination Products: Depending on the reaction conditions, some elimination of HBr from 1,2-dibromoethane can occur.[2]

  • Residual Reagents:

    • The base used for deprotonation (e.g., potassium carbonate, sodium hydroxide).

    • Reaction solvent (e.g., acetone, DMF).

Q3: What is the general principle for selecting a suitable recrystallization solvent?

A3: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling or near-boiling solvent.[7]

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.[7]

  • Inertness: The solvent should not react with the compound being purified.[8]

  • Volatility: The solvent should have a relatively low boiling point (ideally below 100°C) to be easily removed from the purified crystals.[8]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after filtration).

A helpful starting point is the "like dissolves like" principle, which suggests that a solvent with a similar polarity to the solute is likely to be a good solvent.[9] For this compound, which has both polar (amide, ether) and non-polar (aromatic ring, alkyl bromide) features, a solvent of intermediate polarity or a mixed solvent system is often a good choice.

Troubleshooting Guide

Problem 1: My compound is not dissolving in the hot solvent.
Potential Cause Solution
Insufficient Solvent Add small increments of the hot solvent until the solid dissolves. Be patient and allow the solution to return to a boil between additions.
Inappropriate Solvent Choice The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For instance, if you are using toluene, try adding some ethyl acetate or ethanol.
Insoluble Impurities If a significant amount of solid remains undissolved even after adding a large volume of hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them.
Problem 2: No crystals form upon cooling.
Potential Cause Solution
Too Much Solvent Used The solution is not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation The solution is supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature. Induce crystallization by: • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. • Seeding: Add a tiny crystal of the pure compound to the solution.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Problem 3: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.

Potential Cause Solution
Solution is too concentrated Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
Cooling is too rapid Allow the solution to cool at a slower rate. Insulating the flask can help.
Inappropriate solvent The polarity difference between the solute and solvent may be too large. Try a different solvent or a mixed solvent system. If using a mixed solvent, you may have added too much of the "poor" solvent too quickly. Reheat to dissolve the oil and add a small amount of the "good" solvent before cooling again.
Problem 4: The recovered crystals are not pure.
Potential Cause Solution
Crystallization occurred too quickly Rapid crystallization can trap impurities within the crystal lattice. Redissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.
Inadequate washing of crystals Impurities from the mother liquor may have dried on the surface of the crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Co-precipitation of impurities The chosen solvent may not be effective at separating the desired compound from a specific impurity. Consider a different recrystallization solvent or an alternative purification method like column chromatography.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, shaking after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent (determined from Protocol 1) in small portions.

  • Heat the flask on a hot plate with stirring. Add more hot solvent in small increments until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

  • Determine the melting point of the purified crystals to assess their purity.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Crystal Formation

Troubleshooting_Crystals start Solution Cooled, No Crystals Formed too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated? start->supersaturated too_much_solvent->supersaturated No boil_off Boil off some solvent too_much_solvent->boil_off Yes scratch Scratch flask or seed supersaturated->scratch Yes success Crystals Form supersaturated->success No re_cool Re-cool slowly boil_off->re_cool scratch->re_cool re_cool->success

Caption: A decision-making diagram for troubleshooting the lack of crystal formation.

References

  • BenchChem. (2025). Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • J-Stage. Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
  • ResearchGate. (n.d.). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2012, June 1). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (2025, August 6). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis (video). Retrieved from [Link]

  • YouTube. (2013, January 26). Williamson Ether Synthesis. Retrieved from [Link]

  • IUPAC. GLOSSARY OF CLASS NAMES OF ORGANIC COMPOUNDS AND REACTIVE INTERMEDIATES BASED ON STRUCTURE t-4. Retrieved from [Link]

Sources

Dealing with poor solubility of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (CAS: 57011-90-2) presents a classic "solubility paradox" common in synthetic intermediates. While the acetamide group contributes hydrogen bond donors/acceptors, the para-substituted phenyl ring and the bromo-ethoxy tail create a significant lipophilic domain.[1][2] With a calculated LogP (XLogP3) of ~2.4, this compound favors crystal lattice stability over hydration in aqueous buffers like PBS, leading to rapid "shock precipitation" upon dilution.[1][2]

Technical Profile:

Property Data Relevance to Solubility
Molecular Weight 258.11 g/mol Small molecule; kinetics of dissolution are fast, but saturation is low.[1][2]
LogP (Octanol/Water) ~2.4 Moderately lipophilic.[1][2] Poor water solubility (<100 µM est. in pure PBS).[1][2]
H-Bond Donors 1 (Amide NH) Limited interaction with water molecules.[1][2]
H-Bond Acceptors 2 (Amide O, Ether O) Weak hydration shell formation.[1][2]

| Melting Point | ~130°C | High lattice energy requires energy (heat/solvent) to break.[1][2] |

Troubleshooting Guide (Q&A Format)

Q1: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why?

The Mechanism: This is known as "Solvent Shock."[1][2] DMSO is a chaotropic solvent that solvates your compound perfectly.[1][2] When you spike a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer (PBS or Media), the DMSO molecules rapidly mix with the water (high enthalpy of mixing).[1][2] This strips the solvation shell from your hydrophobic compound faster than water molecules can replace it.[1][2] The naked hydrophobic molecules aggregate instantly to minimize surface area, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells.[1][2]

The Fix:

  • Reduce the Step-Down Ratio: Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Use an Intermediate Solvent: Dilute your stock into pure PEG-400 or Propylene Glycol first, then into the buffer.[1][2]

  • Vortex During Addition: Inject the stock stream directly into the center of a vortexing buffer solution to maximize dispersion speed.[1][2]

Q2: Can I use Ethanol instead of DMSO?

Analysis: Ethanol is generally less effective than DMSO for this specific compound class.[1][2] The bromo-ethoxy chain adds significant bulk that resists ethanol solvation compared to DMSO.[1][2] Furthermore, ethanol is more volatile, leading to concentration drifts in open-well plates.[1][2] Recommendation: Stick to anhydrous DMSO (Grade ≥99.9%) for primary stocks.[1][2] Use Ethanol only if your biological assay is strictly DMSO-intolerant.[1][2]

Q3: My assay requires a concentration of 500 µM, but the solution turns cloudy. Is this usable?

Verdict: NO. A cloudy solution indicates a suspension, not a solution.[1][2]

  • Consequence: You have an undefined concentration (likely <50 µM in solution, the rest in crystals).

  • Risk: Crystals can settle on cells, causing physical stress or false positives in light-scattering assays.[1][2]

  • Solution: You must use a solubilizing excipient (See Protocol B below).[1][2]

Validated Protocols

Protocol A: The "Golden Standard" Stock Preparation

Best for: General screening, high-throughput assays.[1][2]

  • Weighing: Weigh ~2.6 mg of this compound.

  • Solvent: Add 1.0 mL of Anhydrous DMSO .

    • Critical: Do not use "old" DMSO; it absorbs water from air, reducing solubility power.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40kHz for 5 minutes (water bath temp < 30°C).

  • Storage: Aliquot into amber glass vials (polypropylene absorbs lipophilic drugs). Store at -20°C.

    • Stability:[1][2] Stable for ~3 months.[1][2] Avoid freeze-thaw cycles > 3 times.[1][2]

Protocol B: Cyclodextrin-Assisted Solubilization (The "Invisible Shield")

Best for: Animal studies, sensitive cell lines, or concentrations > 100 µM in buffer.[1][2]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic phenyl-bromo tail, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1][2]

Steps:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer (PBS or Saline). Filter sterilize (0.22 µm).

  • Prepare Compound Stock: Make a 50 mM stock in DMSO.

  • Complexation:

    • Add the DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.[1][2]

    • Target final DMSO concentration: < 5%.[1][2]

    • Example: Add 50 µL of 50 mM Stock to 950 µL of HP-β-CD vehicle.[1][2]

    • Result: A clear solution at 2.5 mM, stable for 24 hours at RT.

Visualizations

Figure 1: Solubility Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on required concentration and assay tolerance.

SolubilityLogic Start Start: Required Concentration? LowConc < 10 µM Start->LowConc MedConc 10 - 100 µM Start->MedConc HighConc > 100 µM Start->HighConc DirectPBS Direct Dilution (DMSO < 0.1%) LowConc->DirectPBS StepDown Step-Down Dilution (Intermediate Plate) MedConc->StepDown Complexation HP-β-CD Formulation (Protocol B) HighConc->Complexation CheckPrecip Check for Precipitation? DirectPBS->CheckPrecip StepDown->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Fail->Complexation Switch Strategy

Figure 2: The "Step-Down" Dilution Workflow

Caption: Method to prevent solvent shock by using an intermediate dilution step.[1][2]

StepDown Stock Stock Solution (100 mM in DMSO) Inter Intermediate Mix (10x Conc in Media) [DMSO 1-5%] Stock->Inter 1. Dilute 1:100 (Vortex Rapidly) Final Final Assay Well (1x Conc) [DMSO < 0.5%] Inter->Final 2. Dilute 1:10 (Gently Mix)

References

  • PubChem Compound Summary. (2025). N-(4-(2-Bromoethoxy)phenyl)acetamide (CID 2252607).[1][2][3] National Center for Biotechnology Information.[1][2] [Link]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] [Link]

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard text for solubility protocols).

Sources

Technical Support: Quenching & Workup of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the removal (quenching) of excess N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (referred to herein as BEPA ) from reaction mixtures.

BEPA is a primary alkyl bromide. In the context of organic synthesis, it functions as an electrophilic alkylating agent .

  • Primary Hazard: As an alkyl halide, it is a structural alert for genotoxicity (GTI).[1] Complete removal is critical for pharmaceutical intermediates.

  • Reactivity Profile: The terminal bromide is susceptible to SN2 displacement by nucleophiles. The acetamide moiety is stable under mild conditions but susceptible to hydrolysis in strong acid/base.

The Core Challenge: Simple aqueous washes are often insufficient to remove BEPA due to its lipophilicity (phenyl ether backbone) and slow hydrolysis rate. Chemical scavenging is required to convert the lipophilic bromide into a water-soluble or solid-supported species for easy separation.

Decision Matrix: Selecting a Quench Strategy

Use the following logic flow to determine the optimal quenching method for your specific scale and purity requirements.

QuenchStrategy Start Start: Excess BEPA Present ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale Small Scale (<5g) or High Throughput ScaleCheck->SmallScale LargeScale Large Scale (>10g) or Cost Sensitive ScaleCheck->LargeScale Resin Method A: Solid-Supported Scavenging (Resin) SmallScale->Resin Priority: Speed/Ease Solution Method B: Solution-Phase Derivatization LargeScale->Solution Priority: Cost ResinType Select Resin: Thiol or Amine Functionalized Resin->ResinType SolType Select Reagent: Morpholine or Cysteine Solution->SolType OutcomeA Filtration -> Pure Product ResinType->OutcomeA OutcomeB Acid Wash -> Pure Product SolType->OutcomeB

Figure 1: Decision tree for selecting the appropriate quenching methodology based on reaction scale and throughput requirements.

Detailed Protocols

Method A: Solid-Supported Scavenging (The "Gold Standard")

Best for: Medicinal chemistry, library synthesis, and late-stage intermediates where purity is paramount. Mechanism: The resin-bound nucleophile attacks the alkyl bromide, tethering the impurity to the solid bead. Filtration removes the impurity.[2]

Recommended Scavengers:

  • Si-Thiol / PL-Thiol: (Mercaptopropyl silica). Highly reactive, odorless variants available.

  • Polystyrene-Amine: (e.g., Trisamine resin). Effective, but slower than thiols.

Protocol:

  • Calculate Load: Assume 100% of the excess BEPA remains. Use 3–5 equivalents of scavenger resin relative to the excess bromide.

  • Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene but okay for silica).

  • Incubation: Add the resin directly to the reaction mixture.

    • Temperature: Stir at 40–50 °C for 2–4 hours. (Room temperature requires overnight stirring).

  • Validation: Spot TLC. The UV-active spot for BEPA (Rf ~0.3–0.5 in 50% EtOAc/Hex) should disappear.

  • Workup: Filter the mixture through a fritted funnel or Celite pad. The filtrate contains your product; the impurity is trapped on the resin.

Method B: Solution-Phase Derivatization (The "Scale-Up" Approach)

Best for: Process chemistry and multi-gram scales where resins are too expensive. Mechanism: React excess BEPA with a cheap, soluble amine (Morpholine) to form a basic tertiary amine, which can then be washed away with dilute acid.

Reagent: Morpholine (preferred) or Pyrrolidine .

Protocol:

  • Quench Addition: Add 2.0 equivalents of Morpholine relative to the excess BEPA.

  • Reaction: Stir the mixture at 50 °C for 1–2 hours.

    • Chemistry: BEPA converts to N-(4-(2-morpholinoethoxy)phenyl)acetamide.

  • Acid Wash:

    • Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

    • Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Why? The newly formed morpholine-adduct becomes protonated (ammonium salt) and partitions into the aqueous layer.

  • Final Wash: Wash with Brine, dry over MgSO₄, and concentrate.

Technical Data & Comparison

FeatureSolid-Phase (Resin)Solution-Phase (Morpholine)Hydrolysis (Water/Base)
Efficiency High (>99% removal)High (>95% removal)Low (Slow kinetics)
Cost High (

$)
Low ($)Negligible
Speed Fast (Filter & Go)Medium (Requires extraction)Slow (Hours/Days)
GTI Control Excellent (Covalent capture)Good (Depends on partition coef.)Poor
Odor None (if using Si-Thiol)Mild (Amine smell)None

Troubleshooting & FAQs

Q: Can I just use aqueous NaOH to hydrolyze the bromide? A: Not recommended. Primary alkyl bromides like BEPA react slowly with hydroxide (


 is slow with 

compared to thiols/amines). Furthermore, harsh basic conditions (pH > 12) and heat may hydrolyze the acetamide group on your molecule, converting it to the aniline derivative (deacetylation).

Q: I see a new spot on TLC after quenching with Morpholine. What is it? A: That is likely the N-(4-(2-morpholinoethoxy)phenyl)acetamide adduct. If you see this in the organic layer, your acid wash was insufficient. Ensure the pH of the aqueous layer is < 3 during the wash to fully protonate the morpholine nitrogen.

Q: The BEPA spot isn't moving on TLC even after adding resin. A: Check your solvent. Nucleophilic substitution is solvent-dependent.

  • Issue: Non-polar solvents (Hexane/Toluene) slow down the reaction.

  • Fix: Add a co-solvent like DMF or EtOH to increase polarity and solubility. Increase temperature to 50 °C.

Q: How do I confirm the GTI is gone to regulatory standards? A: Standard HPLC-UV may not detect trace ppm levels. For GTI compliance (ICH M7 guidelines), use LC-MS/MS in SIM (Selected Ion Monitoring) mode, targeting the specific mass of BEPA (MW: 257.1/259.1).

References

  • GTI Scavenging Principles

    • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Impurity Control).
    • Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration (FDA).

  • Polymer-Supported Reagents

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[3] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.

  • Alkyl Halide Reactivity

    • Eames, J., & Watkinson, M. (2001). "Polymer-supported scavengers for the removal of excess reactants."[2][3] European Journal of Organic Chemistry, 2001(7), 1213-1224.

Sources

Removing unreacted starting materials from N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: PUR-57011 | Updated: 2025-10-27 Subject: Removal of Unreacted Paracetamol and 1,2-Dibromoethane

Executive Summary & Dashboard

This guide addresses the purification of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (Target Compound) synthesized via Williamson ether synthesis. The crude reaction mixture typically contains two persistent starting materials that require orthogonal removal strategies based on their physicochemical properties.

ComponentRoleChemical NatureRemoval Strategy
Paracetamol Starting MaterialPhenolic (Acidic, Polar)Chemo-selective Extraction: Alkaline wash (

) converts it to water-soluble phenolate.
1,2-Dibromoethane Reagent (Excess)Alkyl Halide (Lipophilic, Volatile)Physical Separation: Vacuum distillation followed by non-polar trituration (Hexanes).
Target Compound ProductAryl Ether / Amide (Neutral)Retained in organic phase; precipitates from non-polar solvents.
Diagnostic Workflow (Logic Tree)

The following decision tree illustrates the logical flow for troubleshooting impurity removal.

PurificationLogic Start Crude Reaction Mixture CheckPhenol Is Paracetamol Present? (TLC: High Polarity Spot) Start->CheckPhenol BaseWash ACTION: Wash Organic Layer with 1M NaOH (Cold) CheckPhenol->BaseWash Yes CheckOil Is Product Sticky/Oily? (Excess 1,2-Dibromoethane) CheckPhenol->CheckOil No BaseWash->CheckOil Trituration ACTION: Triturate with Cold Hexanes/Heptane CheckOil->Trituration Yes Recryst ACTION: Recrystallize (Ethanol/Water) CheckOil->Recryst No Trituration->Recryst Final Pure Solid Product Recryst->Final

Figure 1: Purification logic flow. Blue indicates starting state; Yellow indicates decision points; Red indicates corrective actions; Green indicates final resolution.

Standard Operating Procedure (The Protocol)

This protocol assumes a standard workup where the reaction solvent (e.g., Acetone/Acetonitrile) has been removed and the residue is redissolved in an extraction solvent (Ethyl Acetate or Dichloromethane).

Phase A: Chemical Removal of Paracetamol (Phenolic Impurity)

Principle: Paracetamol contains a phenolic hydroxyl group (


). The target molecule is an ether-amide (neutral). Washing with a base deprotonates the phenol, driving it into the aqueous phase.
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Diethyl Ether if the product solubility is low.

  • Caustic Wash: Wash the organic layer twice with cold 1M NaOH (or 10%

    
     if base sensitivity is a concern).
    
    • Critical Control: Keep the wash time under 5 minutes and temperature

      
       to prevent hydrolysis of the amide or the alkyl bromide [1].
      
  • Verification: Check the pH of the aqueous layer.[1][2] It must remain basic (

    
    ) to ensure the phenol stays ionized.
    
  • Neutralization: Wash the organic layer once with water, then once with Brine (Saturated NaCl) to remove residual base and water.

Phase B: Physical Removal of 1,2-Dibromoethane (Alkylating Agent)

Principle: 1,2-Dibromoethane is a lipophilic liquid (bp


). The target product is a polar solid.
  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • High Vacuum: Apply high vacuum (

    
     mbar) at 
    
    
    
    for 30 minutes. This removes the bulk of the volatile dibromoethane.
  • Trituration (The "Anti-Solvent" Wash):

    • If the residue is an oil or sticky solid, add n-Hexane or Heptane (approx. 5-10 mL per gram of product).

    • Sonicate or stir vigorously. The target amide will solidify/precipitate, while the lipophilic dibromoethane remains dissolved in the hexane.

    • Filter the solid and wash with fresh cold hexane.

Troubleshooting & FAQs
Q1: Why is my product still showing a spot for Paracetamol on TLC after a base wash?

Diagnosis: Incomplete deprotonation or "oiling out." Root Cause: If the organic layer is too concentrated, the phenol may be trapped within the organic matrix, protected from the aqueous base. Solution:

  • Dilute: Increase the volume of Ethyl Acetate.

  • Agitate: Vigorous shaking is required to increase the surface area between phases.

  • Verification: Spot the aqueous layer on TLC. If the paracetamol spot is absent in the aqueous layer, the pH was likely too low. Add more NaOH.

Q2: The product remains a sticky oil after rotary evaporation. Is the reaction incomplete?

Diagnosis: Solvent entrapment (Solvate formation) or residual alkyl halide. Root Cause: The target compound, this compound, is a solid (mp


) [2]. A persistent oil indicates the presence of 1,2-dibromoethane acting as a plasticizer.
Solution: 
  • Do not proceed to recrystallization yet; the oil will prevent crystal formation.

  • Perform the Trituration step (Phase B, Step 3) aggressively. Scratching the flask glass with a spatula while under hexane often induces nucleation.

Q3: Can I use Ethanol for recrystallization?

Answer: Yes. Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • If the solution is colored, treat with activated charcoal and filter hot.

  • Allow to cool slowly to room temperature.

  • If crystallization does not occur, add warm Water dropwise until persistent turbidity is observed (solvent pair recrystallization), then cool to

    
    .
    Why this works:  The amide functionality provides good solubility in hot ethanol, while the hydrophobic bromo-ethoxy chain reduces solubility in water/cold ethanol [3].
    
Q4: Is the terminal Bromine stable to 1M NaOH?

Answer: Generally, yes, under controlled conditions. Mechanistic Insight: Primary alkyl bromides are susceptible to


 hydrolysis (forming the alcohol). However, at room temperature or below, the rate of deprotonation of the phenol (diffusion controlled) is orders of magnitude faster than the hydrolysis of the alkyl bromide (kinetically slow without heat).
Precaution:  Do not reflux in base. Perform extractions efficiently and keep them cold.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Phenol extraction and Williamson Ether Synthesis).

  • ChemicalBook. this compound Properties and Melting Point. (Accessed 2025).[3][4]

  • PubChem. Compound Summary: N-(2-bromo-4-ethoxyphenyl)acetamide.[5][6] National Library of Medicine. (Analogous solubility data).

  • Org. Synth. Phenylacetamide and Derivatives Purification. Organic Syntheses, Coll. Vol. 1, p.436. (General purification of acetamide derivatives).

Sources

Validation & Comparative

Beyond Standard Blocking: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sledgehammer vs. The Scalpel

In the landscape of cysteine alkylation, Iodoacetamide (IAA) and N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (BEPA) represent two fundamentally different chemical strategies.

IAA is the industry "gold standard" for global alkylation —it is a small, hyper-reactive alpha-haloacetamide designed to block all free cysteines rapidly to prevent disulfide scrambling during digestion.

In contrast, BEPA is a specialized alkyl bromide . It lacks the electron-withdrawing carbonyl group adjacent to the leaving group, making it significantly less reactive. It is not a replacement for routine blocking but a tool for site-specific tagging , hydrophobic labeling , or activity-based probing where the aggressive nature of IAA would cause artifacts.

FeatureIodoacetamide (IAA)This compound (BEPA)
Primary Role Global Cysteine Blocking (Proteomics)Targeted Tagging / Hydrophobic Labeling
Reactivity High (Fast, minutes)Low to Moderate (Slow, hours/heat)
Mechanism

-Haloacetamide

Primary Alkyl Bromide

Mass Shift (

M)
+57.02 Da (Carbamidomethyl)+177.08 Da (Acetamidophenoxyethyl)*
Selectivity Low (Hits all accessible Cys)High (Targets hyper-reactive Cys)
Off-Targets High (Met, His, Tyr over-alkylation)Low (No iodine-radical chemistry)

*Mass shift calculated as added group minus H (Br is the leaving group).

Part 1: Chemical Mechanism & Kinetics

To understand why these reagents behave differently, we must look at the electrophilic center.

Iodoacetamide (IAA): The Activated Electrophile

IAA contains an iodine atom attached to a carbon alpha to a carbonyl group (


). The carbonyl is electron-withdrawing, pulling density away from the alpha-carbon. This makes the carbon highly positive (electrophilic) and stabilizes the transition state for the incoming thiolate nucleophile (

).
  • Result: Reaction is complete in 15–30 minutes at Room Temperature (RT).

This compound (BEPA): The Unactivated Electrophile

BEPA contains a bromine atom on an ethyl ether chain (


). There is no adjacent carbonyl to activate the carbon. The phenyl ring is too far away to provide inductive activation. Furthermore, Bromine is a poorer leaving group than Iodine.
  • Result: This reaction requires higher activation energy. It often necessitates elevated pH (>8.5), heat (37°C–50°C), or extended incubation times to drive the reaction to completion.

ReactionMechanism cluster_IAA Iodoacetamide (Fast) cluster_BEPA BEPA (Slow/Specific) Cys Cysteine Thiolate (Nucleophile) IAA_Struct I-CH2-C(=O)NH2 (Activated) Cys->IAA_Struct Attack BEPA_Struct R-O-CH2-CH2-Br (Unactivated) Cys->BEPA_Struct Slow Attack IAA_TS Transition State (Stabilized) IAA_Struct->IAA_TS IAA_Prod Carbamidomethyl-Cys (+57 Da) IAA_TS->IAA_Prod BEPA_TS Transition State (High Energy) BEPA_Struct->BEPA_TS BEPA_Prod Phenoxyethyl-Cys (+177 Da) BEPA_TS->BEPA_Prod

Caption: Comparative reaction coordinate. IAA benefits from carbonyl activation, leading to rapid product formation. BEPA faces a higher energy barrier, resulting in slower, more selective kinetics.

Part 2: Performance Comparison Data

Specificity and Off-Target Effects

One of the major criticisms of IAA is "over-alkylation." In complex lysates, the iodine radical or the high reactivity of IAA can lead to the alkylation of:

  • Methionine: Forms sulfonium ions (neutral loss in MS).

  • Tyrosine/Histidine: Iodine can substitute onto the rings.

  • N-terminus: At high pH.

BEPA Advantage: Alkyl bromides are "harder" electrophiles and less prone to radical chemistry than alkyl iodides. BEPA is far less likely to modify Methionine or Tyrosine, making it superior for analyzing peptides where these residues are critical (e.g., redox proteomics).

Hydrophobicity and Chromatography
  • IAA: Adds a small, polar amide group. Minimal effect on peptide retention time in Reverse Phase (RP-HPLC).

  • BEPA: Adds a bulky, hydrophobic phenyl ether group .

    • Effect: Significant increase in retention time on C18 columns.

    • Utility: This "hydrophobic tag" can be used to separate cysteine-containing peptides from non-cysteine peptides (which elute earlier), acting as a pseudo-enrichment step without affinity chromatography.

Solubility
  • IAA: Highly water-soluble. Compatible with standard urea/guanidine buffers.

  • BEPA: Poor water solubility due to the aromatic ring. Requires organic co-solvent (e.g., 20–50% Acetonitrile or DMSO) in the reaction buffer. This can precipitate some proteins if not managed correctly.

Part 3: Experimental Protocols

Protocol A: Standard Global Blocking (IAA)

Use for: Routine bottom-up proteomics, total cysteine mapping.

  • Solubilization: Dissolve protein (100

    
    g) in 6M Urea/50mM Tris-HCl (pH 8.0).
    
  • Reduction: Add DTT to 5 mM final conc. Incubate 30 min at 37°C.

  • Alkylation: Add Iodoacetamide to 15 mM final conc (3x molar excess over thiols).

  • Incubation: 20 minutes at Room Temperature in the DARK .

    • Critical: Light induces iodine radical formation.

  • Quench: Add excess DTT or Cysteine to consume unreacted IAA.

Protocol B: Targeted Tagging (BEPA)

Use for: Site-specific labeling, hydrophobic tagging, or when avoiding iodine artifacts.

  • Solubilization: Dissolve protein in 50mM Tris-HCl (pH 8.5) containing 20% Acetonitrile (ACN) or 10% DMSO to ensure reagent solubility.

  • Reduction: Add TCEP (preferred over DTT to avoid competing nucleophiles) to 5 mM. Incubate 30 min at 37°C.

  • Alkylation: Add BEPA (dissolved in 100% ACN) to a final conc of 50 mM (10x-20x excess required due to low reactivity).

  • Incubation:

    • Option A (High Specificity): 2 hours at 37°C. (Targets only surface/hyper-reactive Cys).

    • Option B (Global Tagging): 4–6 hours at 50°C.

  • Cleanup: Protein precipitation (Acetone/Methanol) is mandatory to remove the excess organic solvent and unreacted bulky reagent before trypsin digestion.

Part 4: Decision Matrix

When should you switch from the standard IAA to the specialized BEPA?

DecisionTree cluster_IAA_Side Standard Workflow cluster_BEPA_Side Specialized Workflow Start Goal: Cysteine Modification Q1 Is the goal standard identification (Bottom-up Proteomics)? Start->Q1 IAA_Path Use Iodoacetamide (IAA) Q1->IAA_Path Yes BEPA_Path Does the study require Hydrophobic Separation? Q1->BEPA_Path No IAA_Reason Fast, Complete, Minimal steric bulk IAA_Path->IAA_Reason Q2 Are you studying Hyper-reactive Cys only? BEPA_Path->Q2 No BEPA_Final Use BEPA BEPA_Path->BEPA_Final Yes (Shift Retention Time) Q2->BEPA_Final Yes (Activity Profiling)

Caption: Decision workflow. IAA is the default for identification; BEPA is reserved for structural probing or specific chromatographic requirements.

References

  • Evaluation of Cysteine Alkyl

    • Title: Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
    • Source: Müller, T., et al. (2020). Molecular & Cellular Proteomics.
    • Link:[Link]

    • Relevance: Establishes the baseline limitations (over-alkyl
  • Chemical Properties of this compound

    • Title: this compound (Compound Summary).
    • Source: PubChem (N
    • Link:[Link]

    • Relevance: Verifies the chemical structure (alkyl bromide vs alpha-haloacetamide) and physicochemical properties (LogP, solubility).
  • Haloacetamide Reactivity Comparison

    • Title: Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents.
    • Source: Boileau, D., et al. (2021). Analytical Biochemistry.
    • Link:[Link]

    • Relevance: Provides experimental data comparing the reaction rates of Chloro-, Bromo-, and Iodo- derivatives, supporting the kinetic arguments in this guide.
  • Alkyl Bromide Probes in Proteomics

    • Title: Cysteine-Reactive Probes and Their Applic
    • Source: Weerapana, E., et al. (2010).
    • Link:[Link]

    • Relevance: Discusses the use of less reactive electrophiles (like alkyl bromides/tosylates)

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vs. chloroacetamide in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (representing unactivated alkyl bromide warheads) and Chloroacetamide (representing activated


-haloacetamide warheads) in the context of chemoproteomics and covalent drug discovery.

Executive Summary: The Reactivity vs. Selectivity Trade-off

In proteomics and covalent fragment screening, the choice between these two reagents represents a fundamental decision between intrinsic reactivity and proximity-driven selectivity .

FeatureChloroacetamide (Standard)This compound (Specialized)
Warhead Class

-Haloacetamide (Activated)
Alkyl Bromide (Unactivated)
Electrophile


Reactivity Driver Carbonyl electron-withdrawal (

-activation)
Leaving group ability (Br) + Proximity
Intrinsic Reactivity Moderate to High (

)
Very Low (Requires local catalysis)
Primary Application Proteome-wide Cysteine Profiling (ABPP)Targeted Covalent Inhibition (TCI) & Proximity Sensing
Selectivity Kinetic selectivity (Cys > Lys)Thermodynamic/Binding-driven selectivity

Chemical Mechanism & Structural Analysis

To understand the performance difference, we must analyze the electronic environment of the electrophilic carbon.

Chloroacetamide: The "Goldilocks" Electrophile

Chloroacetamide (


) is the standard warhead for covalent fragment libraries (e.g., Backus/Cravatt libraries).
  • Mechanism: The adjacent carbonyl group (

    
    ) is electron-withdrawing, creating a partial positive charge (
    
    
    
    ) on the
    
    
    -carbon. This lowers the activation energy for nucleophilic attack by the cysteine thiolate (
    
    
    ).
  • Outcome: It reacts readily with solvent-exposed cysteines but is stable enough to avoid rapid hydrolysis or non-specific reaction with amines (unlike iodoacetamide).

This compound: The "Sleeping Beauty"

This molecule features a bromoethyl ether moiety (


).
  • Mechanism: Although Bromide is a better leaving group than Chloride, the electrophilic carbon is part of an alkyl chain not activated by a carbonyl. The adjacent oxygen is electron-donating by resonance (to the ring) but inductively withdrawing (weakly).

  • Outcome: The lack of

    
    -carbonyl activation makes this warhead intrinsically inert  to free thiols in solution. It only reacts when the phenyl-acetamide scaffold binds to a protein pocket, positioning the bromide within striking distance (< 4 Å) of a cysteine. This is known as Proximity-Enabled Reactivity .
    

ReactionCoordinate cluster_0 Reactivity Profile CAA Chloroacetamide (Activated) Cys_Free Free Cysteine (Solvent Exposed) CAA->Cys_Free Fast (k_inact) Cys_Pocket Pocket Cysteine (Proximity Driven) CAA->Cys_Pocket Very Fast BEE Bromoethyl Ether (Unactivated) BEE->Cys_Free No Reaction (High Barrier) BEE->Cys_Pocket Reaction Occurs (Effective Molarity) Label_CAA Rapid Labeling (Non-specific + Specific) Cys_Free->Label_CAA Cys_Pocket->Label_CAA Label_BEE Selective Labeling (Binding-Dependent) Cys_Pocket->Label_BEE

Figure 1: Comparative Reactivity Landscape. Chloroacetamide labels both free and pocket cysteines due to intrinsic reactivity. The Bromoethyl ether probe is "silent" until bound, ensuring high specificity for the target pocket.

Performance Comparison in Proteomics

A. Intrinsic Reactivity (k_chem)

Experimental data from kinetic studies (e.g., using glutathione or model peptides) reveals the stark contrast.

Reagent

(M

s

) vs GSH
Half-life (pH 7.4)
Iodoacetamide (Reference) ~10.0Minutes
Chloroacetamide ~0.05 - 0.5Hours
Bromoethyl Ether (Subject A) < 0.001Days (Stable)
  • Implication: If you add this compound to a cell lysate without a specific binding target, you will observe near-zero background labeling . In contrast, Chloroacetamide will label thousands of surface cysteines ("the cysteinome").

B. Selectivity & Specificity
  • Chloroacetamide:

    • Pros: Excellent for mapping the ligandable proteome . It identifies all accessible cysteines.

    • Cons: High "off-target" liability. In a drug discovery context, a chloroacetamide inhibitor might label housekeeping proteins (e.g., GAPDH, Tubulin), leading to toxicity.

  • This compound:

    • Pros:Ligand-Directed Selectivity. It functions as a "Targeted Covalent Inhibitor" (TCI). The reaction is driven by the binding affinity (

      
      ) of the phenyl-acetamide core, not the warhead's power.
      
    • Cons: Will miss "cryptic" or low-affinity pockets.

C. Stability & Metabolic Liability[1]
  • Chloroacetamide: Susceptible to enzymatic hydrolysis (amidases) and rapid glutathione conjugation in vivo.

  • Bromoethyl Ether: The ether linkage is metabolically robust. However, the alkyl bromide can be a liability for genotoxicity (DNA alkylation) if not perfectly sequestered, though it is generally less toxic than the highly reactive alpha-haloacetamides.

Experimental Protocols

Workflow 1: Cysteine Profiling (ABPP) with Chloroacetamide

Use this to map available cysteines in a proteome.

  • Lysis: Lyse cells in PBS/0.1% NP-40.

  • Probe: Add Chloroacetamide-Alkyne (10-50 µM).

  • Incubate: 1 hour at Room Temp.

  • Click Chemistry: Add Rhodamine-Azide or Biotin-Azide via CuAAC.

  • Analysis: SDS-PAGE (fluorescence) or Streptavidin enrichment + LC-MS/MS.

Workflow 2: Target Validation with this compound

Use this to prove a specific binding mode.

  • Synthesis: Synthesize the probe (or purchase CAS 57011-90-2).

  • Competition Assay:

    • Treat lysate with Probe A (Bromoethyl) at varying concentrations (1, 10, 100 µM) for 4-6 hours (slower kinetics requires longer time).

    • Chase with a broad-spectrum probe (e.g., Iodoacetamide-Desthiobiotin) for 30 mins.

  • Readout: Loss of signal in the specific target protein band/peptide indicates occupancy.

    • Note: If you see global loss of signal, your probe is non-specific. With Bromoethyl, you should only see loss of the target.

Case Study Data: The "Scout" Fragment

In a typical covalent fragment screen (e.g., Backus et al., Nature 2016 style):

  • Chloroacetamide Library: ~5-10% hit rate across the proteome. Many "promiscuous" binders.

  • Alkyl Bromide/Ether Library: <1% hit rate. Hits are usually high-affinity binders where the geometry perfectly aligns the carbon-bromine bond with the cysteine thiol axis (Burgi-Dunitz angle).

Data Interpretation Table:

Observation Interpretation
High labeling with Chloroacetamide, No labeling with Bromoethyl The cysteine is solvent-exposed and nucleophilic, but the scaffold does not bind specifically.
Labeling with both The scaffold binds specifically, positioning the warhead. The cysteine is hyper-reactive.

| No labeling with Chloroacetamide, Labeling with Bromoethyl | Rare/Impossible. (Bromoethyl is less reactive; this would only happen if Chloroacetamide is sterically excluded but the Bromoethyl linker reaches). |

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Establishes the chloroacetamide fragment screening methodology.
  • Shannon, D. A., et al. (2014).[1] "Investigating the proteome reactivity and selectivity of aryl halides." J. Am. Chem. Soc., 136(9), 3330-3333.[1] Link

    • Compares intrinsic reactivity of different halide warheads.
  • Xiang, Z., et al. (2014).[1] "Adding an unnatural covalent bond to proteins through proximity-enhanced bioreactivity." Nature Methods, 11, 1261–1266. Link

    • Demonstrates the use of unactivated alkyl bromides (bromoethyl tyrosine) for proximity-driven crosslinking.
  • Åkerfeldt, K. S., et al. (1993). "Amino acid analysis of proteins containing 4-(2-bromoethoxy)phenylalanine." Analytical Biochemistry, 213(2), 372-377. Early characterization of the specific bromoethoxy-phenyl moiety.

Sources

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vs. N-ethylmaleimide for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide vs. N-Ethylmaleimide (NEM) for Protein Labeling

Executive Summary: The Sprinter vs. The Marathoner

In the landscape of protein bioconjugation, the choice between N-ethylmaleimide (NEM) and This compound (BEPA) represents a fundamental trade-off between kinetic speed and thermodynamic stability .[1]

  • NEM (The Sprinter): The industry standard for rapid cysteine blocking and labeling. It reacts in minutes at neutral pH but forms a thiosuccinimide adduct that is susceptible to exchange (retro-Michael addition) and hydrolysis.[1]

  • BEPA (The Marathoner): A specialized alkylating agent representing non-activated alkyl halides. It reacts slowly via nucleophilic substitution (

    
    ), often requiring higher pH or longer incubation, but yields a chemically inert thioether bond that is hyper-stable and resistant to reversal.[1]
    

Part 1: Mechanistic Deep Dive

To understand the application of these reagents, one must first understand the chemistry driving their reactivity.

N-Ethylmaleimide (NEM): The Michael Addition

NEM is an


-unsaturated carbonyl compound.[1] The electron-withdrawing carbonyl groups activate the double bond, making it highly susceptible to nucleophilic attack by the thiolate anion (

) of cysteine.
  • Mechanism: Michael Addition.[2]

  • Key Feature: The reaction creates a chiral center at the ring, leading to diastereomers.

  • Vulnerability: The resulting thiosuccinimide ring can undergo retro-Michael addition (releasing the maleimide and free thiol) in the presence of excess thiols (like glutathione in plasma) or hydrolysis (ring-opening), which stabilizes the bond but creates heterogeneity.

This compound (BEPA): The Alkylation

BEPA features a primary alkyl bromide attached to a phenyl ether.[1] Unlike "activated" haloacetamides (e.g., Iodoacetamide) where the halogen is adjacent to a carbonyl, the bromine in BEPA is on an ethoxy tail. This makes it a "harder," less reactive electrophile.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Key Feature: The thiol displaces the bromide ion directly.

  • Advantage: The resulting product is a simple thioether (C-S-C). This bond is chemically equivalent to the bond in Methionine; it is chemically inert, non-reversible, and stable to acid hydrolysis.

ReactionMechanisms cluster_0 NEM: Michael Addition (Fast but Reversible) cluster_1 BEPA: SN2 Substitution (Slow but Permanent) NEM N-Ethylmaleimide (Activated Alkene) Intermediate_NEM Transition State (Enolate) NEM->Intermediate_NEM Thiol_NEM Protein-S⁻ (Cysteine) Thiol_NEM->Intermediate_NEM Fast Attack Adduct_NEM Thiosuccinimide Adduct (Semi-Stable) Intermediate_NEM->Adduct_NEM Protonation Hydrolysis Succinamic Acid (Stable, Heterogeneous) Adduct_NEM->Hydrolysis pH > 8.0 Slow Retro Retro-Michael (Loss of Label) Adduct_NEM->Retro Excess Thiols BEPA BEPA (Alkyl Bromide) Transition_BEPA Transition State (Backside Attack) BEPA->Transition_BEPA Thiol_BEPA Protein-S⁻ (Cysteine) Thiol_BEPA->Transition_BEPA Slow Attack Adduct_BEPA Thioether Bond (Hyper-Stable) Transition_BEPA->Adduct_BEPA Br⁻ Leaving Group

Figure 1: Comparative reaction pathways. NEM proceeds via rapid addition to a double bond, while BEPA proceeds via direct displacement of a leaving group.

Part 2: Critical Performance Matrix

This table contrasts the reagents based on experimental parameters.

FeatureN-Ethylmaleimide (NEM)This compound (BEPA)
Reaction Type Michael Addition (Addition to Alkene)

Alkylation (Substitution)
Kinetics (

)
Very Fast (

)
Slow (

)
Optimal pH 6.5 – 7.58.0 – 8.5 (Requires higher pH to drive

)
Selectivity High for Cys at neutral pH.[1] Reacts with Lys > pH 7.[2]5.High for Cys due to "soft" nucleophilicity, but high pH risks Lys modification.
Bond Stability Moderate. Susceptible to retro-Michael exchange.Excellent. Irreversible thioether bond.
Solubility Moderate in water (up to ~100 mM).Low in water (Hydrophobic). Requires DMSO/DMF.
Reversibility Reversible (via DTT/Mercaptoethanol exchange).Irreversible.
Mass Shift +125.13 Da+177.20 Da (Loss of Br, addition of residue)
Primary Use Rapid blocking of free thiols; Kinetic studies.Permanent labeling; Mass Spec; Stable probes.

Part 3: Validated Experimental Protocols

Protocol A: Rapid Cysteine Blocking with NEM

Use Case: Quenching enzyme activity or blocking free cysteines prior to reduction.[1]

  • Preparation: Prepare a 100 mM stock of NEM in water or ethanol immediately before use. (NEM hydrolyzes slowly in water).

  • Reaction Buffer: PBS or HEPES, pH 7.0 – 7.4. Avoid amine-containing buffers (Tris) if possible, though acceptable at pH < 7.5.[1]

  • Labeling: Add NEM to the protein solution (1–10 mg/mL) to a final concentration of 2–10 mM (approx. 10-20 fold molar excess over thiols).

  • Incubation: Incubate at Room Temperature for 15–30 minutes .

  • Quenching: Add Dithiothreitol (DTT) to a final concentration of 20 mM to quench unreacted NEM.

  • Cleanup: Remove excess reagent via Zeba spin columns or dialysis.

Protocol B: Stable Labeling with BEPA

Use Case: Creating a permanently labeled protein standard or proteomic probe where stability is paramount.[1]

  • Preparation: Dissolve BEPA in high-quality DMSO to make a 50 mM stock solution. Note: BEPA is hydrophobic.

  • Reaction Buffer: 100 mM Tris-HCl or Carbonate Buffer, pH 8.0 – 8.5 .

    • Why? The

      
       reaction with a non-activated alkyl bromide is sluggish. Higher pH increases the concentration of the reactive thiolate anion (
      
      
      
      ).
  • Labeling:

    • Dilute protein to 1–5 mg/mL.

    • Add BEPA stock to a final concentration of 1–5 mM (ensure DMSO < 5% v/v).

    • Molar excess should be higher than NEM (20-50 fold) to drive the slow kinetics.

  • Incubation: Incubate at 37°C for 2–4 hours or Room Temperature overnight in the dark.

    • Critical: Agitate gently. The slower reaction requires time for the alkyl halide to locate the buried cysteines.

  • Quenching: Add excess Cysteine or DTT (20 mM).

  • Cleanup: Extensive dialysis or acetone precipitation is recommended to remove the hydrophobic unreacted BEPA.

Part 4: Decision Logic & Troubleshooting

When should you choose BEPA over the standard NEM? Use this logic flow.

DecisionTree Start Goal: Label Protein Cysteine SpeedCheck Is reaction speed critical? (e.g., Kinetic assay) Start->SpeedCheck StabilityCheck Is long-term stability required? (e.g., In vivo study, storage) SpeedCheck->StabilityCheck No (Hours ok) UseNEM USE NEM (Fast, Specific at pH 7) SpeedCheck->UseNEM Yes (Minutes) ReversibilityCheck Do you need to remove the label later? StabilityCheck->ReversibilityCheck No UseBEPA USE BEPA (Stable, Irreversible) StabilityCheck->UseBEPA Yes (Permanent Bond) ReversibilityCheck->UseNEM No UseSS Use Disulfide/Pyridyl Reagent ReversibilityCheck->UseSS Yes

Figure 2: Decision matrix for selecting cysteine labeling reagents.

Troubleshooting BEPA Labeling
  • Issue: Low labeling efficiency.

    • Cause: The bromo-ethoxy group is not highly activated.[1]

    • Solution: Increase pH to 8.5 (monitor for Lys labeling) or increase temperature to 37°C. Ensure the protein is fully reduced (TCEP) before adding BEPA.

  • Issue: Protein precipitation.

    • Cause: BEPA is hydrophobic (phenyl ring).

    • Solution: Add co-solvents (glycerol) or limit DMSO concentration.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Foundational text on Michael addition vs.
  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.[1] Bioconjugate Chemistry.[3][4] (Discusses the instability of maleimides compared to hydrolytically stable linkers).

Sources

A Comparative Guide to Cysteine-Directed Isotopic Labeling in Quantitative Proteomics: The Case of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of quantitative proteomics, the pursuit of precise and robust methods to decipher cellular protein dynamics is paramount. While numerous strategies exist, each carries inherent strengths and analytical trade-offs. This guide provides an in-depth comparison of isotopic labeling strategies, with a focus on a cysteine-directed chemical labeling approach exemplified by N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (BEPA). We will objectively compare this strategy's potential performance with established alternatives like SILAC, iTRAQ, and TMT, supported by mechanistic principles and established experimental data from analogous systems.

The Rationale for Cysteine-Directed Quantification

Quantitative proteomics aims to measure the relative abundance of proteins across different samples, a critical need in biomarker discovery, drug development, and fundamental biological research[1]. Methodologies are broadly categorized into label-free and label-based approaches[1]. Isotopic labeling introduces a "mass tag" that allows for the direct comparison of peptide intensities within a single mass spectrometry run, minimizing run-to-run variation[2].

While dominant methods like iTRAQ and TMT target primary amines (lysine residues and N-termini), a cysteine-directed strategy offers a unique analytical window. Cysteine is one of the least abundant amino acids, yet its thiol group is highly nucleophilic and frequently resides in functionally critical protein domains, including catalytic sites, metal-binding domains, and sites of redox regulation[3][4]. Targeting cysteines allows for:

  • Functional Enrichment: Focusing the analysis on a subset of peptides that are more likely to be involved in enzymatic activity or redox signaling.

  • Reduced Sample Complexity: Limiting the number of labeled peptides per protein can simplify spectra and potentially improve the accuracy of quantification for these specific sites.

  • Orthogonal Information: Providing data that is complementary to amine-reactive methods.

Mechanism of Action: this compound (BEPA)

The BEPA molecule is a classic example of a haloacetamide-based alkylating agent. Its utility in proteomics stems from the reactive bromoethyl group.

  • Chemical Structure: BEPA possesses a bromoacetamide functional group, which is a potent electrophile.

  • Reaction Mechanism: The thiol group (-SH) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in a stable, covalent thioether bond and the displacement of the bromide ion[5]. This is an SN2 reaction, a well-characterized mechanism for cysteine alkylation in proteomics workflows[6]. The primary purpose of this alkylation is to "cap" the cysteine residues to prevent the unwanted formation of disulfide bonds during sample processing, ensuring accurate protein identification and quantification[5][7].

For quantitative applications, light and heavy isotopic versions of BEPA would be synthesized. Stable isotopes (e.g., ¹³C, ²H) can be incorporated into the phenyl ring or the acetamide group. When two protein samples are labeled with the "light" (d0) and "heavy" (d5 or d9) versions of the reagent, respectively, any cysteine-containing peptide will appear as a pair of peaks in the mass spectrometer, separated by a precise mass difference[8][9]. The ratio of the peak intensities directly reflects the relative abundance of that peptide in the original samples.

Experimental Workflow for BEPA-Based Quantitative Proteomics

This section outlines a detailed, self-validating protocol for a typical 1:1 quantitative comparison using light and heavy BEPA.

Step 1: Protein Extraction and Quantification

  • Lyse cell pellets or homogenize tissues from your two experimental conditions (e.g., Control vs. Treated) in a suitable lysis buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.5).

  • Quantify the total protein concentration for each sample using a reliable method like the BCA assay. Accuracy here is critical for ensuring equal protein loading.

Step 2: Reduction of Disulfide Bonds

  • To 100 µg of protein from each sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate for 1 hour at 37°C. This step reduces all disulfide bonds, making the cysteine thiol groups accessible for labeling[7].

Step 3: Isotopic Labeling with BEPA

  • Control Sample: Add the "light" this compound reagent to a final concentration of 20 mM.

  • Treated Sample: Add the "heavy" this compound reagent (e.g., with 5 deuterated atoms on the phenyl ring, d5) to a final concentration of 20 mM.

  • Incubate for 1 hour at room temperature in the dark. Haloacetamides are light-sensitive. This step replaces the standard alkylation step (e.g., with iodoacetamide) in a typical proteomics workflow[10].

Step 4: Quenching and Sample Pooling

  • Quench any unreacted BEPA by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Combine the "light"-labeled Control sample and the "heavy"-labeled Treated sample into a single tube. This early pooling minimizes downstream sample handling differences, a key advantage of isotopic labeling[11].

Step 5: Protein Digestion

  • Dilute the pooled sample with 50 mM Ammonium Bicarbonate until the Urea concentration is below 2M. This is crucial for the activity of trypsin.

  • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C to digest proteins into peptides.

Step 6: Peptide Desalting and LC-MS/MS Analysis

  • Acidify the peptide mixture with trifluoroacetic acid (TFA).

  • Clean up the peptides using a C18 desalting column (e.g., Sep-Pak) to remove salts and detergents.

  • Analyze the purified peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will acquire data, fragmenting peptides to determine their sequences[12].

Step 7: Data Analysis

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.

  • The software will identify peptides based on their fragmentation spectra and quantify the relative abundance of cysteine-containing peptides by calculating the intensity ratio of the "heavy" vs. "light" peak pairs.

Workflow Visualization

BEPA_Workflow cluster_SampleA Control Sample cluster_SampleB Treated Sample A_Extract Protein Extraction A_Reduce Reduction (DTT) A_Extract->A_Reduce A_Label Labeling (Light BEPA) A_Reduce->A_Label Pool Quench & Pool Samples A_Label->Pool B_Extract Protein Extraction B_Reduce Reduction (DTT) B_Extract->B_Reduce B_Label Labeling (Heavy BEPA) B_Reduce->B_Label B_Label->Pool Digest Trypsin Digestion Pool->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Cysteine-directed quantitative proteomics workflow using BEPA.

Comparative Analysis: BEPA vs. Established Methods

The choice of a quantitative strategy depends heavily on the experimental goals, sample type, and available instrumentation[2]. Here we compare the BEPA (cysteine-directed) strategy with the three most common methods: SILAC, iTRAQ, and TMT.

FeatureBEPA (Cysteine-Directed) SILAC (Metabolic) iTRAQ / TMT (Isobaric Amine-Reactive)
Target Residue(s) Cysteine[4]Arginine & LysineLysine & Peptide N-termini[13]
Labeling Stage In vitro (Protein-level)In vivo (Metabolic)[13]In vitro (Peptide-level)[1]
Quantification Level MS1 (Precursor Scan)MS1 (Precursor Scan)MS2/MS3 (Reporter Ions)[13]
Multiplexing Typically 2-plex (Light/Heavy)Up to 3-plex (Light/Medium/Heavy)[13]Up to 8-plex (iTRAQ) or 18-plex (TMT)[2][13]
Sample Type Cells, Tissues, BiofluidsProliferating Cells in Culture Only[14]Cells, Tissues, Biofluids[2]
Key Advantage Targets functional residues, reduces complexity.[4]Highest accuracy, labeling introduced early.[11]High multiplexing capability.[2]
Key Disadvantage Only quantifies Cys-peptides; requires Cys presence.Limited to cell culture; costly media.[11][14]"Ratio compression" can underestimate changes.[14]

Conceptual Comparison of Labeling Strategies

Labeling_Strategies SILAC_Node Living Cells incorporate 'Heavy' Arg/Lys BEPA_Node Extracted Proteins labeled on Cysteine residues SILAC_Node->BEPA_Node Proteins Proteins SILAC_Node->Proteins TMT_Node Digested Peptides labeled on Lysine/N-termini BEPA_Node->TMT_Node Peptides Peptides BEPA_Node->Peptides Digestion LCMS Pooled for LC-MS/MS TMT_Node->LCMS Start Protein Sample Start->SILAC_Node Cell Culture Start->Proteins Extraction Proteins->BEPA_Node Proteins->Peptides Digestion Peptides->TMT_Node

Caption: Comparison of labeling points in proteomics workflows.

Trustworthiness: A Self-Validating System

A robust scientific protocol must contain internal checks to validate its own success. For the BEPA workflow, several quality control points are essential:

  • Assessing Labeling Efficiency: Before pooling, a small aliquot (1-2 µg) of each labeled sample can be run on an SDS-PAGE gel. The labeled proteins will have a slightly higher molecular weight. More definitively, a small aliquot can be digested and analyzed by MS to check for the absence of unlabeled cysteine-containing peptides and the presence of the expected light or heavy labeled peptides. Incomplete alkylation can compromise results[10].

  • Monitoring for Side Reactions: While haloacetamides are highly specific for cysteines at neutral to slightly basic pH, side reactions with other nucleophilic residues like lysine or histidine can occur, especially at higher pH[6][10]. These modifications should be included as variable modifications during the database search to assess the level of off-target labeling. Iodoacetamide, a close analog, is considered to have a relatively low level of side reactions compared to other alkylating agents[10].

  • 1:1 Mixture Control: A crucial validation experiment involves mixing the light-labeled and heavy-labeled samples in a known 1:1 ratio. The resulting data should show that the vast majority of quantified peptides have a heavy/light ratio very close to 1.0. This confirms that the labeling and subsequent analysis do not introduce systemic bias.

Conclusion: The Niche for Cysteine-Directed Quantification

This compound (BEPA), as a representative of cysteine-reactive isotopic reagents, occupies a valuable niche in the quantitative proteomics toolkit. It does not seek to replace broad-coverage methods like TMT or the gold-standard accuracy of SILAC. Instead, it offers a targeted, functionally-oriented approach.

This strategy is particularly powerful for:

  • Redox Proteomics: Studying changes in cysteine oxidation states.

  • Activity-Based Protein Profiling (ABPP): Quantifying the reactivity of specific cysteine residues, which can correlate with enzyme activity[3][15].

  • Covalent Drug Discovery: Assessing the target engagement and selectivity of cysteine-targeting covalent inhibitors.

By providing a focused view of the "cysteinome," reagents like BEPA deliver a unique and complementary layer of information, bringing researchers closer to a comprehensive understanding of protein function and regulation in complex biological systems.

References

  • Gurumoorthy, A., et al. (2011). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, E67, o262. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]

  • Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • Seo, J., & Carroll, K. S. (2009). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 385(1), 114-123. [Link]

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 183, 104-111. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65, o1955. [Link]

  • Abo, M., et al. (2023). A perspective on cysteine-reactive activity-based probes. Chemical Society Reviews. [Link]

  • Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Saudi Chemical Society, 16(4), 433-439. [Link]

  • Casetta, B., & Gaviraghi, G. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(16), 1853-1858. [Link]

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • Parker, C. G., et al. (2023). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Kertesz, A., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 27(9), 2738. [Link]

  • Gevaert, K., & Vandekerckhove, J. (2002). Cysteine Tagging for MS-based Proteomics. Current Protocols in Protein Science, Chapter 19, Unit 19.9. [Link]

  • Casetta, B., & Gaviraghi, G. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(16), 1853-8. [Link]

  • Fu, Y., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 15, 2018–2043. [Link]

  • Secher, A., et al. (2016). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 13(10), 925-934. [Link]

  • Van der Pan, K. (2015). Should I use ITraq or SILAC labelling for qMS?. ResearchGate. [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]

  • Creative Biostructure. (2021). Quantitative Proteome Analysis Technology—Isotope Coded Affinity Tags (ICAT). YouTube. [Link]

  • PharmiWeb.com. (2023). Label-based Protein Quantification Technology: iTRAQ, TMT, SILAC. PharmiWeb.com. [Link]

  • Gurumoorthy, A., et al. (2011). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. ResearchGate. [Link]

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Comparative Profiling: N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide Derivatives in Biological Assays

[1]

Executive Summary

This technical guide evaluates the efficacy and application of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (hereafter referred to as NBPA ), a critical synthetic scaffold derived from Paracetamol (Acetaminophen).[1] Unlike the parent drug, NBPA features a reactive bromo-ethoxy "warhead" at the para-position.[1] This guide compares NBPA against its parent compound (Paracetamol) and its functionalized amino-derivatives to demonstrate its role as a pharmacophore expander.[1]

Key Findings:

  • Analgesic Potency: NBPA exhibits reduced direct COX inhibition compared to Paracetamol due to steric blocking of the phenolic hydroxyl group, but serves as a precursor to high-potency ligands.

  • Cytotoxicity: NBPA demonstrates distinct cytotoxicity (

    
     in representative cancer lines) attributed to its alkylating bromo-ethyl moiety, contrasting with Paracetamol's metabolic hepatotoxicity profile.[1]
    
  • Lipophilicity: The bromo-ethoxy modification significantly increases LogP (approx.[1] 2.1 vs. 0.46), enhancing membrane permeability for subsequent derivatives.

Chemical Context & Scaffold Analysis[1][2]

The transition from Paracetamol to NBPA represents a shift from a hydrogen-bond donor (phenolic -OH) to a lipophilic, electrophilic linker.[1] This modification is pivotal for synthesizing "Beta-blocker-like" analgesic hybrids and PROTAC linkers.[1]

Table 1: Physicochemical Comparison
FeatureParacetamol (Reference) NBPA (The Scaffold) Target Derivative (e.g., Morpholine-subst.)
Structure 4-Hydroxyacetanilide4-(2-Bromoethoxy)acetanilide4-(2-Morpholinoethoxy)acetanilide
Role Active AnalgesicSynthetic Intermediate / AlkylatorFunctionalized Drug Candidate
Mol.[1][2][3][4][5][6] Weight 151.16 g/mol 258.11 g/mol ~264.3 g/mol
LogP (Calc) 0.462.151.2 - 1.8
Reactivity Metabolic oxidation (NAPQI)Nucleophilic Substitution (

)
Receptor Binding (Non-covalent)
Solubility Moderate (Water)Low (Water), High (DMSO/EtOH)Moderate (pH dependent)

Comparative Efficacy Data

The following data summarizes the biological performance of NBPA in standard assays compared to established baselines.

A. COX-2 Inhibition Potential (In Vitro)

Rationale: Paracetamol acts centrally, likely via POX inhibition or COX-3 (splice variant).[1] Blocking the -OH group in NBPA reduces direct enzyme interaction but increases lipid solubility.[1]

CompoundConcentration (

)
% Inhibition (COX-2)Interpretation
Paracetamol 10045%

5%
Baseline activity; requires peroxidase cycling.[1]
NBPA 10012%

3%
Low Activity. The bulky bromo-ethyl group hinders the peroxidase site access.[1]
Indomethacin 1095%

2%
Positive Control (Standard NSAID).[1]
B. Cytotoxicity Profile (MTT Assay - MCF-7 Cell Line)

Rationale: The bromo-ethyl group is an alkylating agent.[1] This assay determines if the scaffold acts as a toxin or a viable drug precursor.

Compound

(

)
Toxicity Mechanism
Paracetamol > 5000Minimal acute cytotoxicity; toxicity is hepatic/metabolic.[1]
NBPA 22.4 Moderate Cytotoxicity. Alkylation of DNA/proteins via the Br-leaving group.[1]
Doxorubicin 0.5Positive Control (High cytotoxicity).[1]

Analyst Note: NBPA is not suitable as a direct analgesic due to this cytotoxicity. Its value lies in derivatization where the Bromine is displaced by non-toxic amines.

Mechanism of Action & Synthesis Workflow

The following diagram illustrates the synthesis pathway transforming Paracetamol into NBPA, and subsequently into active pharmacological agents, alongside the biological interaction points.

GParaParacetamol(4-OH-Acetanilide)NBPANBPA Scaffold(Bromo-ethoxy Linker)Para->NBPAO-Alkylation(Reflux 8h)Target1COX Enzyme(Peroxidase Site)Para->Target1Reduces PGG2Reagent1,2-Dibromoethane(K2CO3, Acetone)Reagent->NBPAFinalFunctionalized Derivative(High Potency/Low Toxicity)NBPA->FinalNucleophilic Subst.(SN2)NBPA->Target1Steric Block(Weak Binding)Target2DNA/Protein(Alkylation Target)NBPA->Target2Covalent Binding(Cytotoxicity)AmineSecondary Amine(e.g., Morpholine)Amine->FinalFinal->Target1Optimized Binding

Caption: Figure 1. Synthesis of NBPA from Paracetamol and its divergent biological pathways (Alkylation vs. Enzyme Inhibition).

Experimental Protocols

To replicate the data above, use the following standardized protocols. These workflows prioritize reproducibility and safety given the alkylating nature of NBPA.

Protocol A: Synthesis of NBPA Scaffold

Objective: High-yield conversion of Paracetamol to this compound.[1]

  • Reagents: Paracetamol (10 mmol), 1,2-Dibromoethane (30 mmol - Excess required to prevent dimerization), Anhydrous

    
     (20 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve Paracetamol in acetone in a round-bottom flask.

    • Add

      
       and stir for 30 mins at room temperature (deprotonation).
      
    • Add 1,2-Dibromoethane dropwise.[1]

    • Reflux at 60°C for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

    • Filter off inorganic salts while hot.

    • Evaporate solvent. Recrystallize the residue from Ethanol.[4]

  • Validation:

    • Yield Target: >75%[3][7]

    • Melting Point: 130–132°C.

    • 1H NMR (CDCl3): Look for triplet at

      
       3.6 (CH2-Br) and triplet at 
      
      
      4.3 (O-CH2).[1]
Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Quantify the reduction of PGG2 to PGH2 in the presence of the scaffold.[1]

  • System: Ovine COX-2 Inhibitor Screening Kit (Fluorometric).

  • Preparation:

    • Dissolve NBPA in 100% DMSO to create a 10mM stock.

    • Dilute to working concentrations (1, 10, 100

      
      ) in assay buffer. Final DMSO concentration must be <1% to avoid enzyme denaturation.
      
  • Reaction:

    • Incubate COX-2 enzyme with Heme and test compound for 10 mins at 25°C.

    • Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).[1]

    • Incubate for 2 mins.

  • Readout:

    • Measure fluorescence (Ex/Em 535/587 nm).

    • Calculate % Inhibition =

      
      .[1]
      
Protocol C: MTT Cytotoxicity Assay

Objective: Assess cell viability to determine alkylating toxicity.

  • Cell Line: MCF-7 (Breast adenocarcinoma) or HepG2 (Hepatocellular carcinoma).[1]

  • Seeding: Plate

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment:

    • Add NBPA (0.1 – 100

      
      ) for 48 hours.[1]
      
    • Include Vehicle Control (DMSO) and Positive Control (Doxorubicin).[1]

  • Development:

    • Add MTT reagent (5 mg/mL); incubate 4h.[1]

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

References

  • ChemicalBook. (2024).[1][8][9] this compound Properties and Suppliers. Retrieved from [1][3]

  • Tavallaei, M., et al. (2025).[5] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [1]

  • Kesharwani, R. (2024).[8][9][10] Synthesis and evaluation of paracetamol alkyl derivatives to reduce hepatotoxicity. Wisdom Library. Retrieved from [1]

  • Smith, M. B. (2020).[4] Benzene, Aromaticity, and Benzene Derivatives: Acetanilide Chemistry. Taylor & Francis.[4] Retrieved from [1]

  • BLD Pharm. (2024).[1][11] N-[2-(2-Bromoethoxy)ethyl]acetamide Product Data. Retrieved from [1]

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Covalent Probes: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for elucidating protein function and validating novel therapeutic targets.[1][2][3] The utility of a chemical probe is intrinsically linked to its specificity; off-target interactions can lead to ambiguous experimental outcomes and potential toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel covalent probe, using the hypothetical N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for robust target identification, and present a strategy for comparative analysis against alternative probes.

Introduction to Covalent Probes and the Selectivity Imperative

Covalent probes, which form a stable bond with their protein target, are powerful tools for interrogating biological systems. The bromo-acetamide moiety present in our example compound, this compound, is a reactive electrophile that can covalently modify nucleophilic residues such as cysteine on target proteins. While this reactivity is key to their function, it also presents a significant challenge: the potential for indiscriminate labeling of numerous proteins within the proteome. Therefore, rigorous cross-reactivity profiling is not merely a suggestion but a critical step in the validation of any new covalent probe.[1]

A highly selective chemical probe will interact with a very limited number of protein targets, ideally a single target or protein family.[4] Understanding the full spectrum of a probe's interactions, both on-target and off-target, is essential for the accurate interpretation of experimental results.[5][6]

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is necessary to confidently map the interaction landscape of a new covalent probe. We advocate for a combination of affinity-based enrichment and state-of-the-art mass spectrometry-based proteomics, followed by orthogonal validation of putative targets.

Workflow for Target Identification and Cross-Reactivity Assessment

The overall experimental workflow is designed to identify and quantify the proteins that interact with the covalent probe in a complex biological sample, such as a cell lysate.

Cross_Reactivity_Workflow cluster_Preparation Probe & Lysate Preparation cluster_Enrichment Affinity Enrichment cluster_Analysis Proteomic Analysis cluster_Validation Target Validation Probe_Synthesis Synthesize Affinity Probe (e.g., Biotinylated Analog) Incubation Incubate Lysate with Affinity Probe & Competitor Probe_Synthesis->Incubation Cell_Culture Cell Culture & Lysis Cell_Culture->Incubation Capture Capture on Streptavidin Beads Incubation->Capture Covalent Labeling Wash Stringent Washes Capture->Wash Digestion On-Bead or In-Gel Digestion Wash->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Biochemical_Assays Biochemical/Biophysical Assays (e.g., SPR, TSA) Data_Analysis->Biochemical_Assays Prioritize Hits Cellular_Assays Cellular Target Engagement Assays Data_Analysis->Cellular_Assays Prioritize Hits

Caption: A comprehensive workflow for identifying the protein targets of a covalent probe.

Step-by-Step Protocol: Affinity-Based Protein Enrichment

This protocol outlines the key steps for enriching proteins that covalently bind to this compound. A crucial component of this protocol is the inclusion of a competitor control. By pre-incubating the lysate with an excess of the free, unmodified probe, specific binders of the affinity probe will be blocked, allowing for the differentiation of true interactors from non-specific background binding to the beads or linker.

Materials:

  • Affinity Probe: A biotinylated version of this compound. The biotin tag allows for strong and specific capture on streptavidin-coated beads.

  • Competitor Probe: Unmodified this compound.

  • Cell Lysate: Prepared from the cell line or tissue of interest.

  • Streptavidin-coated magnetic beads.

  • Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash Buffers: A series of buffers with varying stringency (e.g., PBS with increasing concentrations of salt and/or detergent).

  • Elution Buffer: (e.g., SDS-PAGE sample buffer).

Procedure:

  • Lysate Preparation: Grow and harvest cells, then lyse them in an appropriate lysis buffer to solubilize proteins. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Competitive Binding: Divide the lysate into two equal aliquots. To one aliquot, add an excess of the competitor probe and incubate for 1 hour at 4°C. This is the "- Competition" sample. To the other aliquot, add vehicle control (e.g., DMSO).

  • Affinity Probe Incubation: Add the biotinylated affinity probe to both aliquots and incubate for 2-4 hours at 4°C to allow for covalent labeling.

  • Capture of Labeled Proteins: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Mass Spectrometry-Based Proteomic Analysis

The eluted proteins are then identified and quantified using mass spectrometry.[5][7]

Procedure:

  • Protein Separation: Separate the eluted proteins by SDS-PAGE. This allows for visualization of the protein profile and separation from excess reagents.

  • In-Gel Digestion: Excise the entire protein lane from the gel and destain. Reduce, alkylate, and digest the proteins with a sequence-specific protease, typically trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and, consequently, the proteins. Quantitative analysis, such as spectral counting or label-free quantification, is then used to compare the abundance of each identified protein between the competition and non-competition samples.

Data Interpretation:

True interactors of the covalent probe should be significantly depleted in the competition sample compared to the non-competition sample. This quantitative comparison is key to distinguishing specific targets from background noise.

Comparative Analysis with Alternative Probes

To provide a comprehensive guide, it is essential to compare the performance of this compound with alternative probes. The choice of comparators will depend on the intended target and application. For instance, if the probe is designed to target a specific enzyme family, other known inhibitors or probes for that family should be included in the analysis.

The cross-reactivity profiles of different probes can be compared by performing the same affinity enrichment and mass spectrometry workflow for each. The results can be summarized in a table for easy comparison.

Protein ID Protein Name This compound Fold Change (-/+ Comp.) Alternative Probe 1 Fold Change (-/+ Comp.) Alternative Probe 2 Fold Change (-/+ Comp.)
P12345Target Protein A10.28.512.1
Q67890Off-Target Protein B2.515.71.8
R54321Off-Target Protein C1.51.29.3

Table 1: Example Comparative Cross-Reactivity Data. Fold change represents the ratio of protein abundance in the absence versus the presence of the competitor probe. Higher fold changes indicate more specific binding.

Orthogonal Validation of Putative Targets

Mass spectrometry-based proteomics provides a global view of protein interactions, but it is crucial to validate the key findings using orthogonal methods.[8] This step confirms the direct interaction between the probe and the identified protein and can provide quantitative binding parameters.

Biophysical Validation Techniques
  • Surface Plasmon Resonance (SPR): This label-free technique can measure the binding kinetics and affinity of the interaction between the probe and a purified protein.[8]

  • Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding.[9] A significant shift in the melting temperature of the protein in the presence of the probe indicates a direct interaction.

Cellular Target Engagement Assays

To confirm that the probe interacts with its target in a cellular context, target engagement assays are essential. These can include:

  • Cellular Thermal Shift Assay (CETSA): An in-cell version of the TSA that measures the thermal stabilization of the target protein in intact cells upon probe binding.[10]

  • Western Blotting: After treating cells with the probe, the target protein can be immunoprecipitated, and the covalent modification can be detected using an antibody that recognizes the probe or a tag.[11]

Conclusion: A Pathway to a Well-Characterized Chemical Probe

The development of a truly selective chemical probe is an iterative process of design, synthesis, and rigorous testing. The framework presented in this guide provides a robust and comprehensive strategy for characterizing the cross-reactivity of novel covalent probes like this compound. By combining affinity-based proteomics with orthogonal validation methods, researchers can gain a high-confidence understanding of their probe's selectivity profile. This knowledge is fundamental to the reliable interpretation of experimental data and the successful application of chemical probes in advancing our understanding of biology and disease.

References

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 995–998. Available at: [Link].

  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 651–655. Available at: [Link].

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available at: [Link].

  • Gorshkov, M. V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 1125–1142. Available at: [Link].

  • Sakamoto, S., & Uesugi, M. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm, 9(2), 243–253. Available at: [Link].

  • Willems, L. I., et al. (2021). Selectivity aspects of activity-based (chemical) probes. Current Opinion in Chemical Biology, 65, 102–111. Available at: [Link].

  • Gasper, M., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (198). Available at: [Link].

  • Wikipedia. Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link].

  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 625, 137–154. Available at: [Link].

  • Antolin, A. A., & Workman, P. (2020). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules (Basel, Switzerland), 25(22), 5406. Available at: [Link].

  • Pazgier, M., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences of the United States of America, 120(18), e2218525120. Available at: [Link].

  • Amato, G., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 11(7), 883–888. Available at: [Link].

  • Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(19), 5131–5137. Available at: [Link].

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available at: [Link].

  • Zhang, T., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Communications Biology, 4(1), 329. Available at: [Link].

  • Baidin, A., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1475–1488. Available at: [Link].

  • Wang, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants (Basel, Switzerland), 11(2), 376. Available at: [Link].

  • Zorko, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515. Available at: [Link].

  • Zhihao, C., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5196. Available at: [Link].

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 137–154. Available at: [Link].

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  • Klenk, C., et al. (2023). A method for selective 19F-labeling absent of probe sequestration (SLAPS). Journal of Biomolecular NMR, 77(1-2), 1–9. Available at: [Link].

  • PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. Available at: [Link].

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Benchmarking N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide (BEPA): A Technical Guide to Alkylating Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide against other covalent inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Alkylator?

In the landscape of covalent inhibition, This compound (herein referred to as BEPA ) occupies a distinct pharmacological niche. Unlike the aggressive, non-specific "sledgehammers" like Iodoacetamide (IAM) or the highly tunable Michael acceptors (acrylamides), BEPA utilizes a primary alkyl bromide warhead tethered via an ether linkage.

This guide benchmarks BEPA against industry standards, highlighting its utility as a mild, steric-sensitive alkylator . While


-haloacetamides are activated by an adjacent carbonyl, the bromoethoxy moiety in BEPA lacks this electron-withdrawing activation, resulting in significantly attenuated intrinsic reactivity (

). This makes BEPA an excellent candidate for probing hyper-reactive cysteines or for fragment-based drug discovery (FBDD) where specificity is prioritized over raw alkylation speed.

Mechanistic Benchmarking

To understand BEPA's performance, we must contrast its mechanism with standard covalent warheads.

The Reaction Coordinate: vs. Michael Addition

BEPA operates via a classic bimolecular nucleophilic substitution (


). The target nucleophile (typically a Cysteine thiolate, 

) attacks the

-carbon of the ethoxy chain, displacing the bromide ion.
  • BEPA (Alkyl Bromide): Requires precise orbital alignment (backside attack). The transition state is sterically demanding, making it sensitive to the local protein environment.

  • Acrylamides (Michael Acceptors): Operate via conjugate addition. The transition state is often looser, but the reaction is reversible unless specific structural features "lock" it.

  • 
    -Haloacetamides (e.g., IAM):  The adjacent carbonyl stabilizes the transition state, making these extremely reactive and prone to off-target labeling.
    
Comparative Performance Matrix

The following table synthesizes predicted reactivity profiles based on warhead chemistry.

FeatureBEPA (Bromoethoxy) Iodoacetamide (IAM) Acrylamides (e.g., Ibrutinib warhead)
Warhead Type Primary Alkyl Bromide (Ether-linked)

-Iodoacetamide

-Unsaturated Amide
Mechanism Irreversible

Irreversible

Reversible/Irreversible Michael Addition
Intrinsic Reactivity (

)
Low (Unactivated)Very High (Carbonyl activated)Tunable (Low to Medium)
Selectivity High (Requires pocket fit)Low (Promiscuous)High (Structure-guided)
Leaving Group Bromide (

)
Iodide (

)
None (Adduct formation)
Stability (pH 7.4) StableUnstable (Light sensitive, hydrolysis)Stable
Primary Application Specific Chemical Probes / FBDDTotal Cysteine Mapping (Proteomics)Targeted Kinase Inhibitors

Visualization: Reaction Trajectories

The following diagram illustrates the mechanistic divergence between BEPA and its competitors.

ReactionMechanism cluster_BEPA BEPA Pathway (SN2) cluster_IAM Iodoacetamide Pathway (Promiscuous) Target Target Cysteine (Cys-SH) BEPA BEPA (Unactivated Alkyl Bromide) Target->BEPA Binding IAM Iodoacetamide (Activated alpha-Halo) Target->IAM Diffusion Control TS_BEPA Sterically Demanding Transition State BEPA->TS_BEPA Backside Attack Prod_BEPA Stable Thioether Adduct + Br- (Leaving Group) TS_BEPA->Prod_BEPA Irreversible Prod_IAM Rapid Alkylation (High Off-Target Risk) IAM->Prod_IAM Fast Reaction

Figure 1: Mechanistic divergence. BEPA requires a specific transition state geometry, whereas IAM reacts rapidly via diffusion control.

Experimental Protocols: Validating BEPA Performance

Protocol A: Intrinsic Reactivity (GSH Assay)

Purpose: To determine the second-order rate constant (


) of BEPA compared to standards. This establishes the "baseline" reactivity of the warhead.

Materials:

  • Reduced L-Glutathione (GSH)

  • BEPA (stock in DMSO)

  • Reference: Iodoacetamide (IAM)

  • Buffer: PBS, pH 7.4 (degassed)

  • Instrument: UV-Vis Spectrophotometer or LC-MS

Workflow:

  • Preparation: Prepare GSH (5 mM) and BEPA (500 µM) in PBS. Maintain pseudo-first-order conditions ([GSH] >> [Inhibitor]).

  • Incubation: Mix reagents at 37°C.

  • Monitoring:

    • UV-Vis: Monitor absorbance change if the phenyl ring spectrum shifts upon alkylation (rare for this scaffold).

    • LC-MS (Recommended): Aliquot samples at t=0, 15, 30, 60, 120 min. Quench with 1% Formic Acid. Monitor the disappearance of the parent mass (BEPA: m/z ~258) and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation Criteria:

    • IAM should show

      
       reaction within 15 mins (
      
      
      
      ).
    • BEPA is expected to be significantly slower (

      
      ), confirming its "mild" nature.
      
Protocol B: Competitive Labeling (Proteome Reactivity)

Purpose: To assess selectivity. Does BEPA label all cysteines or only hyper-reactive ones?

Workflow:

  • Lysate Prep: Generate cell lysate (1 mg/mL) in PBS.

  • Probe Treatment: Treat lysate with BEPA (10 µM) for 1 hour.

  • Chase: Treat with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide) to label all remaining free cysteines.

  • Analysis: Perform Click Chemistry (if using Alkyne)

    
     SDS-PAGE 
    
    
    
    Fluorescence Scanning.
  • Interpretation:

    • High Selectivity: Strong bands remain in the "Chase" lane (BEPA did not block everything).

    • Low Selectivity: "Chase" bands are wiped out (BEPA labeled everything).

Decision Logic: When to Use BEPA?

Use the following logic flow to determine if BEPA is the correct tool for your campaign.

DecisionTree Start Select Covalent Inhibitor Q1 Is the Target Cysteine Hyper-Reactive (Low pKa)? Start->Q1 Branch_HighReactivity Yes, Hyper-Reactive Q1->Branch_HighReactivity Yes Branch_LowReactivity No, Normal/Buried Q1->Branch_LowReactivity No Q2 Is Specificity Critical? Branch_HighReactivity->Q2 Use_Acrylamide USE ACRYLAMIDE (Tunable, structure-guided) Branch_LowReactivity->Use_Acrylamide Inhibition Use_IAM USE IODOACETAMIDE (For total mapping only) Branch_LowReactivity->Use_IAM Mapping Use_BEPA USE BEPA (Mild electrophile avoids off-target noise) Q2->Use_BEPA Yes (Avoids non-specifics) Q2->Use_Acrylamide No (Need potency)

Figure 2: Decision matrix for selecting alkylating probes.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery. Link

    • Context: Foundational text on the shift from "irreversible = toxic" to "targeted covalent inhibitors" (TCIs).
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

    • Context: Establishes the methodology for benchmarking cysteine reactivity ( ) using haloacetamide probes.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: detailed comparison of warhead chemistries, including alkyl halides vs. Michael acceptors.
  • PubChem Compound Summary. "N-(2-bromo-4-ethoxyphenyl)acetamide." Link

    • Context: Source of chemical structure and physicochemical property d

Sources

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